Nonanoyl-N-hydroxyethylglucamide
Beschreibung
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Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N-(2,3,4,5,6-pentahydroxyhexyl)nonanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO7/c1-2-3-4-5-6-7-8-15(23)18(9-10-19)11-13(21)16(24)17(25)14(22)12-20/h13-14,16-17,19-22,24-25H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPLXGVUTGZQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N(CCO)CC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Maestro: A Technical Guide to Nonanoyl-N-hydroxyethylglucamide in Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Nonanoyl-N-hydroxyethylglucamide (C9-HEGA), a non-ionic detergent pivotal in the solubilization and stabilization of membrane proteins for structural and functional studies. We delve into its physicochemical properties, provide a framework for its application, and visualize the underlying processes to empower researchers in their quest to understand and manipulate challenging protein systems.
The Challenge of Membrane Proteins
Integral and peripheral membrane proteins are central to a vast array of cellular functions, including signal transduction, nutrient transport, and cell-cell communication. Constituting a significant portion of the proteome, they are also the targets for a majority of therapeutic drugs. However, their hydrophobic nature, which anchors them within the lipid bilayer, presents a formidable challenge for their extraction, purification, and characterization. The use of detergents to create a mimic of the native membrane environment is a cornerstone of membrane protein research.
Introducing this compound: A Gentle Solubilizer
This compound belongs to the family of alkyl-N-glucamide detergents, which are prized for their mild, non-denaturing properties. These detergents possess a hydrophilic headgroup derived from glucose and a hydrophobic alkyl tail. This amphipathic nature allows them to effectively disrupt the lipid bilayer and create a soluble environment for membrane proteins while minimizing the risk of denaturation and preserving their native structure and function.
Table 1: Physicochemical Properties of Nonanoyl-N-methylglucamide (MEGA-9) as a Proxy for this compound
| Property | Value | Conditions |
| Molecular Weight | 335.44 g/mol | - |
| Critical Micelle Concentration (CMC) | 19-25 mM | 20-25°C in aqueous solution[1][2] |
| Effect of Salt on CMC | Decreases with increasing salt concentration | In the presence of NaCl[3] |
| Aggregation Number (N) | Increases with increasing salt concentration | In the presence of NaCl[3] |
| Appearance | White to off-white powder | - |
| Detergent Class | Non-ionic | - |
The Mechanism of Action: A Step-by-Step Solubilization Process
The solubilization of membrane proteins by this compound is a concentration-dependent process that can be broken down into three key stages. The Critical Micelle Concentration (CMC) is a crucial parameter in this process; it is the concentration at which detergent monomers begin to self-assemble into micelles.
References
A Technical Guide to the Critical Micelle Concentration of HEGA-9 Detergent
This guide provides an in-depth overview of the critical micelle concentration (CMC) of HEGA-9 (N-nonanoyl-N-methylglucamine), a non-ionic detergent widely utilized by researchers, scientists, and drug development professionals. HEGA-9 is valued for its ability to solubilize membrane proteins while preserving their biological activity, making it a crucial tool in biochemistry and molecular biology.[1][2][3] Understanding its CMC is fundamental to its effective application.
Quantitative Data: CMC of HEGA-9
The CMC is the concentration at which detergent monomers begin to self-assemble into aggregates known as micelles.[4][5] Below the CMC, the detergent exists primarily as monomers. Above the CMC, additional detergent molecules form micelles, and the monomer concentration remains relatively constant.[5][6] This property is critical for applications such as solubilizing membrane proteins for structural and functional studies.[1][3]
The CMC of HEGA-9 is influenced by environmental factors such as temperature and the presence of salts. The following table summarizes the reported CMC values under various conditions.
| Parameter | Value | Conditions |
| CMC Range | 19-25 mM | 20-25°C |
| CMC (No Salt) | 20 mM | No-salt conditions |
| CMC (With Salt) | 2 - 17.1 mM | High and low salt conditions |
(Data sourced from references[1][7])
Core Concept: The Process of Micellization
Detergents like HEGA-9 are amphipathic, possessing a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail.[3][8] In aqueous solutions at low concentrations, these molecules exist as individual monomers. As the concentration increases, the hydrophobic tails orient themselves away from the water, typically by aligning at the air-water interface, which reduces the surface tension of the solution.[6]
Upon reaching the critical micelle concentration, the monomers spontaneously aggregate to form micelles. In these structures, the hydrophobic tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic heads form the outer surface, interacting with the surrounding water. This process is a thermodynamically favorable phenomenon driven by the hydrophobic effect.[5][8]
Caption: Diagram illustrating the transition from monomers to micelles as detergent concentration increases past the CMC.
Experimental Protocols for CMC Determination
Several biophysical techniques can be employed to determine the CMC of a detergent.[9] These methods rely on detecting a sharp change in a physical property of the solution as a function of detergent concentration, with the inflection point indicating the CMC.[10][11]
General Experimental Workflow
The fundamental approach for most CMC determination methods involves preparing a series of detergent solutions of varying concentrations and measuring a specific physical property for each. The data is then plotted against detergent concentration to identify the CMC.
Caption: A generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).
Surface Tensiometry
Principle: This is a classic method for CMC determination. As surfactant concentration increases, monomers adsorb at the air-water interface, reducing surface tension. Once the surface is saturated and micelles begin to form (at the CMC), the surface tension remains relatively constant with further increases in concentration.[6][10]
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HEGA-9.
-
Measure the surface tension of each solution using a tensiometer (e.g., via the du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension (γ) as a function of the logarithm of the detergent concentration (log C).
-
The plot will typically show two linear regions. The CMC is determined from the concentration at the intersection point of the extrapolated lines from these two regions.[10]
Conductivity Measurement
Principle: This method is suitable for ionic surfactants but can be adapted for non-ionic detergents if an ionic species is incorporated into the micelles. For non-ionic detergents like HEGA-9, the change in conductivity is less pronounced. However, subtle changes in the mobility of ions in the solution upon micelle formation can sometimes be detected. A more common approach for non-ionic detergents involves monitoring the conductivity change of an added salt.
Methodology:
-
Prepare a series of HEGA-9 solutions in a buffer or water containing a constant, low concentration of a salt (e.g., NaCl).
-
Measure the specific conductivity of each solution using a conductivity meter.
-
Plot the conductivity against the detergent concentration.
-
The plot will exhibit a change in slope. The concentration at which this break occurs corresponds to the CMC.[11]
Fluorescence Spectroscopy
Principle: This sensitive technique utilizes a fluorescent probe (e.g., pyrene (B120774) or Hoechst 33342) whose spectral properties change upon moving from a polar (aqueous) to a non-polar (micelle core) environment.[10][12] When micelles form, the hydrophobic probe partitions into the micellar core, leading to a detectable shift in its fluorescence emission spectrum or intensity.[10]
Methodology:
-
Prepare a series of HEGA-9 solutions, each containing a constant, low concentration of a hydrophobic fluorescent probe like pyrene.
-
Excite the samples at an appropriate wavelength and record the fluorescence emission spectrum for each concentration.
-
For pyrene, monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃). This ratio is sensitive to the polarity of the probe's microenvironment.
-
Plot the I₁/I₃ ratio against the detergent concentration. A sigmoidal curve is typically observed, and the CMC is determined from the inflection point of this curve.[10]
Applications in Research and Drug Development
The well-defined CMC of HEGA-9 makes it a reliable detergent for various applications. It is frequently used to:
-
Solubilize and purify membrane proteins: Its non-denaturing nature helps maintain the native structure and function of proteins.[2]
-
Reconstitute proteins into liposomes: HEGA-9 has been successfully used to insert solubilized proteins back into artificial lipid bilayers for functional assays.[7][13]
-
Protein crystallization: Controlling the detergent concentration around the CMC is crucial for forming protein-detergent complexes suitable for crystallization.
By understanding the CMC and the methods to determine it, researchers can optimize experimental conditions to leverage the unique properties of HEGA-9 for advancing protein biochemistry and drug discovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ttuhsc.edu [ttuhsc.edu]
- 5. justagriculture.in [justagriculture.in]
- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 7. N-Nonanoyl-N-methylglucamine ≥98% | 85261-19-4 [sigmaaldrich.com]
- 8. Detergent - Wikipedia [en.wikipedia.org]
- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 12. High-throughput evaluation of the critical micelle concentration of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scientificlabs.com [scientificlabs.com]
A Comprehensive Technical Guide to Nonanoyl-N-hydroxyethylglucamide: Chemical Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nonanoyl-N-hydroxyethylglucamide, a non-ionic surfactant of interest for various biochemical and pharmaceutical applications. The document details its chemical structure, proposes a detailed synthetic pathway with experimental protocols, and tabulates its known and analogous physicochemical properties.
Chemical Structure
This compound is an amphiphilic molecule characterized by a hydrophilic glucamide headgroup and a hydrophobic nonanoyl (nine-carbon) acyl tail. The headgroup is derived from glucose and contains multiple hydroxyl groups, rendering it highly soluble in aqueous solutions. The nitrogen atom is substituted with both a hydroxyethyl (B10761427) group and the nonanoyl group. This structure classifies it as an N-acyl amine.[1]
The key structural features are illustrated in the diagram below, highlighting the distinct hydrophilic and hydrophobic regions that grant the molecule its surfactant properties.
Caption: Logical relationship of the core functional groups.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | N-(2-hydroxyethyl)-N-[(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]nonanamide | [1] |
| SMILES | [H]--INVALID-LINK--(CO)--INVALID-LINK--(O)--INVALID-LINK--(O)--INVALID-LINK--(O)CN(CCO)C(=O)CCCCCCCC | [1] |
| InChI Key | REPLXGVUTGZQCG-WTTBNOFXSA-N | [1] |
| Molecular Formula | C17H35NO7 | [1] |
Synthesis of this compound
-
Reductive Amination: Formation of the intermediate, N-(2-hydroxyethyl)glucamine, by reacting D-glucose with 2-aminoethanol.
-
N-Acylation: Selective acylation of the secondary amine in N-(2-hydroxyethyl)glucamine with nonanoyl chloride to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of N-(2-hydroxyethyl)glucamine (Intermediate)
This protocol is adapted from methodologies for the synthesis of similar N-alkyl glucamines.
-
Dissolution: Dissolve D-glucose (1.0 eq) and 2-aminoethanol (1.1 eq) in methanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).
-
Hydrogenation: Transfer the suspension to a high-pressure reactor. Pressurize the vessel with hydrogen gas (H₂) to approximately 50 bar.
-
Reaction: Heat the mixture to 60-80°C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-(2-hydroxyethyl)glucamine, which may be used in the next step without further purification or can be purified by recrystallization from an ethanol/water mixture.
Step 2: Synthesis of this compound (Final Product)
This protocol employs Schotten-Baumann conditions, which are common for the N-acylation of amines.
-
Dissolution: Dissolve the crude N-(2-hydroxyethyl)glucamine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).
-
Base Addition: Cool the solution in an ice bath (0-5°C) and add a base, such as sodium hydroxide (B78521) (2.0-2.5 eq) or triethylamine, to maintain alkaline conditions (pH 9-11).
-
Acylation: Add nonanoyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl). If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent like ethyl acetate (B1210297).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or acetone) or by column chromatography on silica (B1680970) gel to yield pure this compound.
Physicochemical and Application Data
Quantitative data for this compound is not extensively published. However, data from the closely related and widely used surfactant, N-Nonanoyl-N-methylglucamine (MEGA-9) , can serve as a valuable reference point for predicting its behavior.
Table 2: Physicochemical Properties of MEGA-9 (Analogous Compound)
| Property | Value | Reference(s) |
| Molecular Formula | C16H33NO6 | |
| Molecular Weight | 335.44 g/mol | [2] |
| Appearance | White powder | |
| Critical Micelle Conc. (CMC) | 19-25 mM (in water at 20-25°C) | [2] |
| Description | Non-ionic, non-denaturing detergent | [3] |
Applications:
Like its N-methyl analog MEGA-9, this compound is expected to function as a non-ionic, non-denaturing detergent. Such surfactants are highly valued in membrane biochemistry for their ability to:
-
Solubilize membrane proteins while preserving their native structure and biological activity.
-
Break lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions.[3]
-
Be used in the reconstitution of proteins into liposomes.[2]
The presence of the hydroxyethyl group instead of a methyl group may slightly increase the hydrophilicity and alter the critical micelle concentration (CMC) and aggregation number, potentially offering advantages in specific applications.
References
The Non-Denaturing Nature of Nonanoyl-N-hydroxyethylglucamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of membrane protein research and drug development, the choice of detergent is a critical determinant of experimental success. The ability to solubilize and stabilize membrane proteins in their native, functional state is paramount. This technical guide provides an in-depth analysis of Nonanoyl-N-hydroxyethylglucamide, a non-ionic detergent, and establishes its classification as a non-denaturing agent. Through a comprehensive review of its physicochemical properties, experimental applications, and impact on protein integrity, this guide serves as a valuable resource for scientists seeking to harness the potential of this versatile detergent.
Core Properties of this compound: A Non-Denaturing Profile
This compound belongs to the family of N-D-gluco-N-methylalkanamide compounds, which are non-ionic detergents widely employed in membrane biochemistry.[1][2][3][4] The defining characteristic of non-denaturing detergents is their ability to disrupt lipid-lipid and protein-lipid interactions without disturbing native protein-protein interactions and tertiary structures. Non-ionic detergents, such as this compound, achieve this through their uncharged, hydrophilic headgroups which shield the hydrophobic regions of membrane proteins from the aqueous environment, thereby preventing aggregation and denaturation.
The gentle nature of this compound makes it particularly suitable for the solubilization and purification of delicate membrane proteins, preserving their biological activity for downstream applications such as structural studies and functional assays.
Physicochemical Characteristics
The effectiveness of a detergent is dictated by its physicochemical properties. While specific data for this compound can be limited, the properties of the closely related and well-studied Nonanoyl-N-methylglucamide (MEGA-9) provide a strong proxy. The key difference lies in the substitution of a methyl group for a hydroxyethyl (B10761427) group on the nitrogen atom, which can subtly influence properties like the critical micelle concentration (CMC).
| Property | Value (for MEGA-9) | Conditions | Reference |
| Critical Micelle Concentration (CMC) | 19-25 mM | 20-25°C | [5] |
| Molecular Weight | 335.44 g/mol | - | [5] |
| Aggregation Number | Varies with conditions | - | - |
| Form | Powder | - | [5] |
| Description | Non-ionic | - | [5] |
Table 1: Physicochemical Properties of Nonanoyl-N-methylglucamide (MEGA-9)
The relatively high CMC of MEGA-9 allows for its easy removal by dialysis, a crucial step in many experimental workflows, particularly for protein reconstitution into liposomes or for crystallization.
Experimental Protocols: A Case Study in Membrane Protein Purification
The preservation of protein structure and function by non-denaturing detergents is best illustrated through their application in experimental protocols. The following is a representative protocol for the purification of a membrane protein, adapted from a procedure for bacteriorhodopsin using a non-denaturing detergent. This protocol highlights the key stages where the gentle action of a detergent like this compound is critical.
Protocol: Non-Denaturing Purification of a His-tagged Membrane Protein
1. Membrane Solubilization: a. To a preparation of isolated cell membranes containing the target protein, add a solubilization buffer containing this compound at a concentration significantly above its CMC (e.g., 1-2% w/v). b. The buffer should also contain appropriate salts (e.g., 100 mM NaCl), a buffering agent (e.g., 20 mM Tris-HCl pH 8.0), and protease inhibitors. c. Incubate the mixture overnight with gentle stirring at 4°C to allow for the gentle extraction of the membrane protein into detergent micelles.
2. Clarification: a. Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) for 1 hour to pellet insoluble material. b. The supernatant, containing the solubilized membrane protein in detergent micelles, is carefully collected.
3. Affinity Chromatography: a. Dilute the supernatant with a binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM imidazole (B134444), and a concentration of this compound just above its CMC) to reduce the detergent concentration. b. Load the diluted supernatant onto a Ni-NTA affinity column pre-equilibrated with the binding buffer. c. Wash the column extensively with a wash buffer (e.g., 50 mM NaH2PO4 pH 6.0, 100 mM NaCl, 0.2% this compound, 30 mM imidazole) to remove non-specifically bound proteins.
4. Elution: a. Elute the purified membrane protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4 pH 7.4, 100 mM NaCl, 0.2% this compound, 300 mM imidazole).
5. Quality Control: a. Analyze the eluted fractions by SDS-PAGE to assess purity and by a functional assay to confirm that the protein has retained its biological activity.
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.
References
- 1. An Approach to Heterologous Expression of Membrane Proteins. The Case of Bacteriorhodopsin | PLOS One [journals.plos.org]
- 2. Detergent- and phospholipid-based reconstitution systems have differential effects on constitutive activity of G-protein–coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional studies with membrane-bound and detergent-solubilized alpha2-adrenergic receptors expressed in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Nonanoyl-N-methylglucamine ≥98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Biochemical Applications of N-Acyl-N-Alkylglucamides, with a focus on Nonanoyl-N-methylglucamide (MEGA-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on Nonanoyl-N-methylglucamide (MEGA-9), a close structural analog of Nonanoyl-N-hydroxyethylglucamide. Due to a scarcity of specific published data for this compound, the information presented herein for MEGA-9 is intended to serve as a representative example for the N-acyl-N-alkylglucamide class of non-ionic detergents.
Introduction
N-acyl-N-alkylglucamides are a class of non-ionic detergents valued in biochemistry for their ability to solubilize membrane proteins while preserving their native structure and function.[1] These amphipathic molecules possess a hydrophilic glucamide headgroup and a hydrophobic acyl chain, allowing them to disrupt lipid bilayers and form micelles around integral membrane proteins.[2] This characteristic makes them instrumental in the extraction, purification, and subsequent biophysical and structural analysis of these challenging proteins.[1] Nonanoyl-N-methylglucamide, commonly known as MEGA-9, is a well-characterized member of this class and serves as a key tool for researchers working with membrane-associated proteins.[3][4]
Core Applications in Biochemistry
The primary application of Nonanoyl-N-methylglucamide (MEGA-9) in biochemistry is the solubilization of membrane proteins .[3][5] Its effectiveness has been demonstrated in the extraction of proteins from bacterial membranes, such as the melibiose (B213186) transport carrier from E. coli.[3][6] Beyond initial extraction, MEGA-9 is also utilized in the reconstitution of membrane proteins into liposomes , a critical step for studying their function in a more native-like lipid environment.[4][6] Another application includes its use in studying the oligomerization of toxins, such as the Bacillus thuringiensis Cry4Ba toxin.[4]
Quantitative Data: Physicochemical Properties of MEGA-9
The behavior of detergents is governed by their physicochemical properties, most notably the Critical Micelle Concentration (CMC), which is the concentration at which detergent monomers begin to form micelles.[2] The efficiency of membrane protein solubilization is typically achieved at concentrations above the CMC.[5]
| Property | Value | Conditions | Reference |
| Chemical Formula | C₁₆H₃₃NO₆ | [3][4] | |
| Molecular Weight | 335.4 g/mol | [3][4] | |
| Critical Micelle Concentration (CMC) | 19-25 mM | 20-25°C | [4] |
| Critical Micelle Concentration (CMC) | 20 mM | No-salt conditions | [3] |
| Critical Micelle Concentration (CMC) | 2 - 17.1 mM | High and low salt conditions | [3] |
| Form | Powder | [4] | |
| Purity | ≥98% | [4] |
Experimental Protocols
This protocol provides a general workflow for the extraction of membrane proteins from a cell paste. Optimization of buffer components, pH, and detergent concentration is often necessary for specific target proteins.
-
Cell Lysis and Membrane Preparation:
-
Resuspend cell paste in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors).
-
Lyse cells using a standard method such as sonication or high-pressure homogenization. The entire process should be carried out at 4°C to minimize proteolysis and denaturation.[7]
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove cell debris.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
-
Membrane Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
Add MEGA-9 to the membrane suspension to a final concentration above its CMC (e.g., 30-50 mM). The optimal concentration may need to be determined empirically.
-
Incubate the mixture at 4°C with gentle agitation for 1-2 hours to allow for the solubilization of membrane proteins.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material.
-
The supernatant now contains the solubilized membrane proteins in MEGA-9 micelles. This fraction is ready for subsequent purification steps, such as affinity chromatography.
-
Caption: Workflow for membrane protein solubilization using MEGA-9.
Signaling Pathways and Logical Relationships
The primary role of MEGA-9 is not in modulating signaling pathways directly, but in enabling the study of proteins that are part of these pathways. The diagram below illustrates the logical relationship of how a non-ionic detergent like MEGA-9 facilitates the study of a generic membrane receptor.
Caption: Logical relationship of MEGA-9 in the study of membrane proteins.
Conclusion
Nonanoyl-N-methylglucamide (MEGA-9) is a valuable non-ionic detergent for the solubilization and reconstitution of membrane proteins. Its utility in various biochemical applications stems from its ability to gently extract these proteins from their native lipid environment while preserving their structural integrity. The provided data and protocols offer a starting point for researchers aiming to utilize this class of detergents in their work. As with any experimental system, optimization is key to achieving high yields of stable and active membrane proteins for downstream analysis.
References
- 1. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. caymanchem.com [caymanchem.com]
- 4. N-Nonanoyl-N-methylglucamine ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. Solubilization and reconstitution of membrane proteins of Escherichia coli using alkanoyl-N-methylglucamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to MEGA-9 Detergent: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEGA-9, also known as Nonanoyl-N-methylglucamide, is a non-ionic detergent widely employed in the fields of biochemistry and drug development for the solubilization, purification, and characterization of membrane proteins. Its unique properties, including a high critical micelle concentration (CMC) and gentle, non-denaturing characteristics, make it a valuable tool for maintaining the structural integrity and biological activity of these challenging proteins. This guide provides a comprehensive overview of the physical and chemical properties of MEGA-9, detailed experimental protocols for its use, and visualizations of its mechanism of action and experimental workflows.
Core Physical and Chemical Properties
The efficacy of MEGA-9 as a detergent is rooted in its specific physicochemical characteristics. These properties dictate its behavior in solution and its interaction with biological membranes and proteins. Key quantitative data are summarized in the tables below for easy reference and comparison.
General Properties
| Property | Value | Reference |
| CAS Number | 85261-19-4 | [1][2][3] |
| Molecular Formula | C₁₆H₃₃NO₆ | [1][3][4] |
| Molecular Weight | 335.44 g/mol | [2][3][5] |
| Appearance | White crystalline solid/powder | [2][6] |
| Type | Non-ionic | [1][5][6] |
Critical Micelle Concentration (CMC)
The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. This is a critical parameter for membrane protein solubilization, as detergents are most effective at concentrations above their CMC.[7] The CMC of MEGA-9 can be influenced by factors such as temperature and the ionic strength of the solution.[1][8]
| Condition | CMC Value | Reference |
| In Water (no salt) | 20-25 mM | [1][5][9] |
| In Water (alternative) | 19-25 mM | [6][9] |
| Low Salt Conditions | 17.1 mM | [1] |
| High Salt Conditions | 2 mM | [1] |
Aggregation and Micelle Properties
| Property | Value | Reference |
| Aggregation Number | 76 | [10] |
| Micellar Molecular Weight | ~25,500 g/mol | Calculated |
Note: The micellar molecular weight is an approximation calculated by multiplying the aggregation number by the monomeric molecular weight.
Solubility
| Solvent | Solubility | Reference |
| Water | Soluble | [6][9] |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
Mechanism of Action: Membrane Solubilization
MEGA-9, like other detergents, facilitates the extraction of integral membrane proteins by disrupting the lipid bilayer. Its amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail, allows it to integrate into the membrane. At concentrations above the CMC, MEGA-9 molecules form micelles that encapsulate the hydrophobic domains of membrane proteins, effectively shielding them from the aqueous environment and rendering them soluble.
Caption: Mechanism of membrane protein solubilization by MEGA-9 detergent.
Experimental Protocols
While specific conditions for protein solubilization are highly dependent on the individual protein and membrane source, the following provides a generalized workflow for the extraction and reconstitution of membrane proteins using MEGA-9.
General Workflow for Membrane Protein Solubilization and Purification
Caption: Generalized workflow for membrane protein extraction and purification.
Detailed Methodologies
1. Membrane Preparation:
-
Harvest cells (e.g., E. coli) by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl, pH 7.4) containing protease inhibitors.
-
Lyse the cells using mechanical methods such as a French press or sonication.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Isolate the cell membranes by ultracentrifugation of the supernatant. The resulting pellet contains the membrane fraction.
2. Solubilization of Membrane Proteins:
-
Resuspend the membrane pellet in a buffer containing MEGA-9. The optimal concentration of MEGA-9 is typically 2-5 times its CMC and should be determined empirically for each protein.[11] A common starting point is a detergent-to-protein weight ratio of 4:1 to 10:1.[11]
-
Incubate the mixture with gentle agitation for a defined period (e.g., 1-2 hours) at a controlled temperature (often 4°C to maintain protein stability).
-
Pellet any insoluble material by high-speed centrifugation. The supernatant now contains the solubilized membrane proteins within MEGA-9 micelles.
3. Purification of the Solubilized Protein:
-
The solubilized protein can be purified using various chromatographic techniques, such as affinity chromatography (e.g., for His-tagged proteins), ion-exchange chromatography, or size-exclusion chromatography. It is crucial to include MEGA-9 at a concentration above its CMC in all buffers throughout the purification process to maintain protein solubility.
4. Detergent Removal and Reconstitution (Optional):
-
For functional studies or crystallization, it is often necessary to remove the detergent and reconstitute the protein into a more native-like lipid environment, such as liposomes.
-
Due to its high CMC, MEGA-9 can be efficiently removed by dialysis.[2][9] The protein-detergent solution is dialyzed against a large volume of detergent-free buffer. As the detergent concentration falls below the CMC, the micelles disassemble, and the monomers diffuse across the dialysis membrane.
-
During dialysis, pre-formed liposomes can be included in the dialysis bag to facilitate the reconstitution of the membrane protein into the lipid bilayer.
Applications in Research and Drug Development
MEGA-9 has been instrumental in the study of various membrane proteins. Its utility stems from its ability to solubilize and stabilize these proteins while preserving their native conformation and function.
-
Solubilization and Purification: MEGA-9 has been successfully used to solubilize and purify a variety of membrane proteins, including transporters and receptors.[1] A notable example is its use in the solubilization and reconstitution of the melibiose (B213186) transport carrier from E. coli membranes into liposomes.[1]
-
Functional Studies: By reconstituting purified membrane proteins into artificial lipid bilayers (liposomes), their transport activity, ligand binding, and other functional properties can be studied in a controlled environment, free from the complexities of the native cell membrane.
-
Structural Biology: While not as commonly used as some other detergents for protein crystallization, MEGA-9 can be employed in the initial stages of solubilization and purification for structural studies by X-ray crystallography or cryo-electron microscopy.
Conclusion
MEGA-9 is a versatile and effective non-ionic detergent for the study of membrane proteins. Its well-characterized physical and chemical properties, particularly its high CMC, make it a reliable choice for researchers and drug development professionals. The ability to gently extract membrane proteins from their native lipid environment and maintain their stability in solution is crucial for downstream functional and structural characterization. The experimental workflows and methodologies outlined in this guide provide a solid foundation for the successful application of MEGA-9 in the challenging yet rewarding field of membrane protein research.
References
- 1. Detergent MEGA-9 | CAS 85261-19-4 Dojindo [dojindo.com]
- 2. Reconstitution of the melibiose carrier of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution of the Melibiose Permease of Salmonella enterica serovar Typhimurium (MelBSt) into Lipid Nanodiscs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization and reconstitution of the melibiose carrier from a plasmid-carrying strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Reconstitution of the Melibiose Permease of Salmonella enterica serovar Typhimurium (MelBSt) into Lipid Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Reconstituting G-Protein Coupled Receptors into Liposomes using MEGA-9: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of modern pharmaceuticals. To study their structure, function, and interaction with ligands in a controlled, native-like environment, it is often necessary to reconstitute purified GPCRs into artificial lipid bilayers, such as liposomes. This process, creating proteoliposomes, isolates the receptor from the complexities of the cellular membrane.
This application note provides a detailed protocol for the reconstitution of GPCRs into liposomes using the non-ionic detergent MEGA-9 (N-methyl-N-nonanoylglucamide). MEGA-9 is a gentle detergent effective for solubilizing membrane proteins while preserving their native conformation and function. Its relatively high critical micelle concentration (CMC) facilitates its removal during the reconstitution process. This protocol is designed to be a starting point for researchers, with key parameters that can be optimized for specific GPCRs and experimental goals.
Principle of GPCR Reconstitution
The fundamental principle of detergent-mediated reconstitution involves three main stages:
-
Solubilization: The GPCR is first extracted and stabilized from its native membrane or expression system using a detergent, in this case, MEGA-9. The detergent forms micelles around the hydrophobic transmembrane domains of the receptor, rendering it soluble in an aqueous buffer.
-
Formation of Mixed Micelles: The detergent-solubilized GPCR is then mixed with lipids that have also been solubilized by the detergent, forming mixed micelles containing lipids, protein, and detergent.
-
Detergent Removal: The detergent is gradually removed from the mixed micelles. As the detergent concentration falls below its CMC, the lipids self-assemble into a bilayer, incorporating the GPCR to form proteoliposomes. Common methods for detergent removal include dialysis, size-exclusion chromatography, and adsorption onto hydrophobic beads (e.g., Bio-Beads).
Data Presentation: Key Experimental Parameters
Successful reconstitution depends on the careful optimization of several parameters. The following table summarizes typical ranges for these parameters, which should be adapted for the specific GPCR of interest.
| Parameter | Typical Range | Considerations |
| Lipid Composition | Simple (e.g., POPC) to complex mixtures (e.g., POPC:POPE:Cholesterol) | The lipid environment can significantly impact GPCR stability and function[1]. Mimicking the native membrane composition is often beneficial. |
| Lipid-to-Protein Ratio (LPR) | 50:1 to 1000:1 (w/w or mol/mol) | A higher LPR generally leads to larger liposomes with fewer proteins per vesicle. The optimal ratio depends on the downstream application. |
| MEGA-9 Concentration for Solubilization | 1-2% (w/v) | This should be well above the CMC of MEGA-9 (~19-25 mM) to ensure efficient solubilization of the GPCR. |
| MEGA-9 Concentration in Reconstitution Mix | 0.5-1.5% (w/v) | The final detergent concentration must be sufficient to solubilize the lipids and form mixed micelles with the protein. |
| Detergent Removal Method | Dialysis, Bio-Beads SM-2 | Dialysis is a gentler but slower method. Bio-Beads offer a faster removal rate. |
| Temperature | 4°C to room temperature | The temperature should be maintained above the phase transition temperature of the lipids used. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the reconstitution of a purified GPCR into liposomes using MEGA-9 and detergent removal by dialysis.
Materials and Reagents
-
Purified GPCR in a buffer containing a stabilizing concentration of a suitable detergent (e.g., DDM, L-MNG).
-
MEGA-9 (N-methyl-N-nonanoylglucamide)
-
Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE), Cholesterol)
-
Reconstitution Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Dialysis Cassettes (10 kDa MWCO)
-
Bio-Beads SM-2 (optional, for faster detergent removal)
-
Glass vials
-
Rotary evaporator or nitrogen stream
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol Steps
Step 1: Liposome (B1194612) Preparation
-
In a clean glass vial, prepare the desired lipid mixture by dissolving the lipids in chloroform. For example, a 3:1:1 molar ratio of POPC:POPE:Cholesterol.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.
-
Hydrate the lipid film with the Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL. Vortex the vial vigorously to resuspend the lipids, forming multilamellar vesicles (MLVs).
-
For unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
To obtain liposomes of a defined size, extrude the suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm) using a mini-extruder. This will create large unilamellar vesicles (LUVs).
Step 2: GPCR Solubilization with MEGA-9 (if necessary)
Note: If the purified GPCR is already in a detergent-containing buffer, it may not be necessary to perform a detergent exchange to MEGA-9 prior to reconstitution. However, for optimal results, solubilizing in MEGA-9 is recommended.
-
To the purified GPCR solution, add MEGA-9 to a final concentration of 1-2% (w/v).
-
Incubate on ice with gentle agitation for 30-60 minutes to allow for detergent exchange.
Step 3: Formation of Proteoliposomes
-
In a microcentrifuge tube, combine the detergent-solubilized GPCR with the prepared liposomes at the desired lipid-to-protein ratio (LPR).
-
Add MEGA-9 to the mixture to a final concentration that is sufficient to destabilize the liposomes and form mixed micelles. A final concentration of 0.5-1.0% (w/v) MEGA-9 is a good starting point.
-
Incubate the mixture at 4°C for 1-2 hours with gentle rotation.
Step 4: Detergent Removal
-
Transfer the reconstitution mixture into a dialysis cassette (10 kDa MWCO).
-
Place the dialysis cassette in a large volume of Reconstitution Buffer (at least 1000 times the volume of the sample).
-
Perform dialysis at 4°C with gentle stirring. Change the dialysis buffer every 12 hours for a total of 48-72 hours to ensure complete removal of the detergent.
-
Alternative (faster) method: Add pre-washed Bio-Beads SM-2 to the dialysis buffer at a concentration of 0.5-1.0 g per mL of reconstitution mixture to expedite detergent removal.
Step 5: Characterization of Proteoliposomes
-
Protein Incorporation: Analyze the proteoliposomes by SDS-PAGE and Western blotting to confirm the presence of the reconstituted GPCR.
-
Liposome Sizing: Use dynamic light scattering (DLS) to determine the size distribution of the proteoliposomes.
-
Orientation of the Reconstituted GPCR: The orientation of the GPCR within the liposome (right-side-out vs. inside-out) can be determined using various methods, including protease protection assays, antibody binding assays, or functional assays that rely on the accessibility of specific domains[2].
-
Functional Analysis: Perform functional assays to confirm that the reconstituted GPCR is active. This can include ligand binding assays (e.g., radioligand binding) or functional coupling assays to measure G-protein activation (e.g., GTPγS binding assay).
Visualizations
Experimental Workflow
Caption: Workflow for GPCR reconstitution into liposomes.
GPCR Signaling Pathway
Caption: A generalized GPCR signaling cascade.
Conclusion
The reconstitution of GPCRs into liposomes using MEGA-9 is a powerful technique for studying these important drug targets in a defined lipid environment. The protocol provided here offers a robust starting point for researchers. However, it is crucial to optimize key parameters such as lipid composition and lipid-to-protein ratio to ensure the stability and functionality of the specific GPCR under investigation. Successful reconstitution enables a wide range of biophysical and pharmacological studies, ultimately contributing to a deeper understanding of GPCR biology and facilitating drug development.
References
Application of Nonanoyl-N-hydroxyethylglucamide in Biochemical Assays: A Guide for Researchers
Introduction
Nonanoyl-N-hydroxyethylglucamide, commonly known as MEGA-9, is a non-ionic detergent widely employed in biochemical and life sciences research. Its unique amphipathic structure, consisting of a hydrophilic glucamide head group and a hydrophobic nonanoyl tail, makes it an effective agent for solubilizing membrane proteins while preserving their native structure and function. This application note provides detailed protocols and technical information for the use of MEGA-9 in various biochemical assays, targeting researchers, scientists, and drug development professionals. Its utility in maintaining the integrity of protein-protein interactions makes it a valuable tool for studies involving membrane-bound enzymes, receptors, and transport proteins.
Key Properties and Advantages of this compound (MEGA-9)
MEGA-9 is favored for its mild, non-denaturing properties. Unlike harsh ionic detergents, it disrupts lipid-lipid and lipid-protein interactions without significantly altering protein-protein interactions, which is crucial for functional and structural studies.[1] Key advantages include its high critical micelle concentration (CMC), which facilitates its removal by dialysis, and its transparency in the ultraviolet (UV) region, preventing interference with spectrophotometric protein quantification.
Data Presentation: Physicochemical Properties of MEGA-9
The selection of an appropriate detergent is critical for the successful isolation and characterization of membrane proteins. The table below summarizes the key physicochemical properties of this compound (MEGA-9) for easy reference and comparison.
| Property | Value | Reference |
| Synonyms | MEGA-9, N-Nonanoyl-N-methylglucamine | |
| Molecular Formula | C₁₆H₃₃NO₆ | |
| Molecular Weight | 335.44 g/mol | |
| Appearance | White to off-white powder | |
| Detergent Type | Non-ionic | |
| Critical Micelle Concentration (CMC) | 19-25 mM in aqueous solution | [2] |
| Solubility | Water soluble |
Experimental Protocols
I. Solubilization and Functional Reconstitution of the E. coli Melibiose (B213186) Transport Carrier
This protocol is adapted from the successful solubilization and functional reconstitution of the melibiose transport carrier from Escherichia coli membranes using this compound (MEGA-9).[2] This procedure demonstrates the mild nature of MEGA-9 in preserving the functionality of a transport protein.
A. Preparation of E. coli Membranes
-
Grow E. coli cells harboring the plasmid for the melibiose carrier to the late-logarithmic phase in a suitable growth medium.
-
Harvest the cells by centrifugation at 6,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a buffer of 10 mM Tris-HCl (pH 7.4) and 1 mM EDTA.
-
Resuspend the cells in the same buffer and disrupt them by sonication or using a French press.
-
Remove unbroken cells and debris by centrifugation at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with a low ionic strength buffer (e.g., 1 mM Tris-HCl, pH 7.4) to remove any remaining soluble proteins.
-
Resuspend the membrane pellet in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to a final protein concentration of 10-20 mg/mL. The membrane preparation can be stored at -80°C until use.
B. Solubilization of the Melibiose Carrier with MEGA-9
-
Thaw the prepared E. coli membranes on ice.
-
In a microcentrifuge tube, combine the membrane suspension with an equal volume of solubilization buffer to achieve the final concentrations:
-
Final Protein Concentration: 5 mg/mL
-
Final MEGA-9 Concentration: 30 mM (above the CMC of 25 mM)
-
Buffer: 10 mM Tris-HCl (pH 7.4), 10% glycerol, 1 mM DTT
-
-
Incubate the mixture on ice for 30 minutes with gentle agitation.
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins. This fraction is now ready for reconstitution or further purification.
C. Reconstitution of the Melibiose Carrier into Proteoliposomes
-
Prepare liposomes from E. coli phospholipids (B1166683) by sonication in a buffer of 10 mM Tris-HCl (pH 7.4) and 1 mM EDTA to a final concentration of 20 mg/mL.
-
In a separate tube, mix the solubilized melibiose carrier (from step B.5) with the prepared liposomes. The protein-to-lipid ratio should be optimized, but a starting ratio of 1:20 (w/w) is recommended.
-
Remove the MEGA-9 detergent to allow for the formation of proteoliposomes. This can be achieved by:
-
Dialysis: Dialyze the mixture against a large volume of detergent-free buffer (10 mM Tris-HCl, pH 7.4) at 4°C for 48 hours with several buffer changes.
-
Bio-Beads: Add polystyrene adsorbent beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle mixing at 4°C. The incubation time and amount of beads should be optimized.
-
-
After detergent removal, the proteoliposomes can be collected by ultracentrifugation at 150,000 x g for 2 hours at 4°C.
-
Resuspend the proteoliposome pellet in the desired buffer for functional assays.
D. Functional Assay: Melibiose Counterflow
-
Load the reconstituted proteoliposomes with a high concentration of non-radioactive melibiose (e.g., 10 mM) by incubation.
-
Dilute the loaded proteoliposomes into a buffer containing a low concentration of radiolabeled [³H]-melibiose.
-
At various time points, take aliquots of the reaction mixture and filter them through a 0.22 µm filter to separate the proteoliposomes from the external medium.
-
Wash the filter quickly with ice-cold buffer to remove any non-transported radiolabel.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
An active melibiose carrier will transport the radiolabeled melibiose into the proteoliposomes against its concentration gradient, driven by the outward flow of the non-radioactive melibiose.
Caption: Workflow for solubilization and reconstitution of the E. coli melibiose carrier.
II. Membrane Protein Extraction for Western Blotting
MEGA-9 can be used to prepare membrane protein samples for analysis by SDS-PAGE and Western blotting. The key is to effectively solubilize the protein without interfering with subsequent antibody detection.
A. Lysis and Solubilization
-
Harvest cells (e.g., 1 x 10⁷ mammalian cells or an equivalent amount of other cell types) by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer containing MEGA-9:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) MEGA-9 (approximately 30 mM), and protease inhibitors.
-
-
Incubate on ice for 30 minutes with periodic vortexing.
-
(Optional) Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Transfer the supernatant (containing the solubilized proteins) to a new tube.
B. Sample Preparation for SDS-PAGE
-
Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).
-
In a new tube, mix the desired amount of protein (e.g., 20-30 µg) with an equal volume of 2x Laemmli sample buffer.
-
Important: For many membrane proteins, boiling the sample can cause aggregation. It is often recommended to incubate the samples at a lower temperature, such as 37°C for 30 minutes or 50°C for 15 minutes, before loading onto the gel. This should be optimized for the specific protein of interest.
-
Proceed with SDS-PAGE and standard Western blotting protocols.
Caption: Workflow for membrane protein extraction for Western Blotting.
Signaling Pathway Diagram: F₁F₀ ATP Synthase
This compound has been successfully used to solubilize the F₁F₀ ATP synthase complex from E. coli membranes.[2] This complex is a key component of cellular respiration and photosynthesis, responsible for ATP synthesis driven by a proton gradient. The following diagram illustrates the fundamental mechanism of this molecular motor.
Caption: Mechanism of the F₁F₀ ATP Synthase.
Conclusion
This compound (MEGA-9) is a versatile and gentle non-ionic detergent that is highly effective for the solubilization and functional reconstitution of membrane proteins. Its properties make it an excellent choice for a wide range of biochemical assays where maintaining the native conformation and activity of the target protein is paramount. The protocols provided here serve as a starting point, and optimization of parameters such as detergent concentration, temperature, and incubation time may be necessary for specific applications.
References
Application Note and Protocol: Efficient Removal of MEGA-9 Detergent from Protein Samples via Dialysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
MEGA-9 (Nonanoyl-N-methylglucamide) is a non-ionic detergent commonly employed for the solubilization and stabilization of membrane proteins.[1][2] While essential for maintaining protein integrity in solution, the presence of detergents can interfere with downstream applications such as functional assays, structural studies (e.g., crystallography), and mass spectrometry. Therefore, efficient removal of the detergent is a critical step in many protein purification workflows. Dialysis is a widely used and effective method for removing detergents with a high critical micelle concentration (CMC), such as MEGA-9.[3][4] This protocol provides a detailed procedure for the removal of MEGA-9 from protein samples using dialysis.
This technique relies on the principle of selective diffusion across a semi-permeable membrane.[5][6] The protein of interest, being larger than the membrane's molecular weight cut-off (MWCO), is retained within the dialysis tubing or cassette. In contrast, the smaller detergent monomers, which are in equilibrium with micelles, can freely pass through the pores into the surrounding dialysis buffer (dialysate).[7] By performing several buffer exchanges, the detergent concentration in the sample is significantly reduced.
Key Properties of MEGA-9
A thorough understanding of the physicochemical properties of MEGA-9 is crucial for designing an effective removal strategy.
| Property | Value | References |
| Molecular Weight | 335.44 g/mol | [1][2] |
| Critical Micelle Concentration (CMC) | 20 mM (no salt conditions) | [1] |
| 2 - 17.1 mM (low to high salt conditions) | [1] | |
| Detergent Type | Non-ionic | [1][8] |
Experimental Protocol: Dialysis for MEGA-9 Removal
This protocol outlines the steps for removing MEGA-9 from a protein sample. The volumes and times provided are a general guideline and may require optimization based on the specific protein, its concentration, and the initial MEGA-9 concentration.
Materials:
-
Protein sample containing MEGA-9
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa, ensure it is at least 2-3 times smaller than the molecular weight of the protein of interest)
-
Dialysis buffer (a buffer in which the protein is stable, without MEGA-9)
-
Stir plate and stir bar
-
Beakers or flasks
-
Clamps for dialysis tubing (if applicable)
Procedure:
-
Preparation of Dialysis Membrane:
-
Cut the dialysis tubing to the desired length, leaving enough extra space for the sample and for sealing.
-
Prepare the dialysis tubing according to the manufacturer's instructions. This often involves boiling in a solution of sodium bicarbonate and EDTA to remove any preservatives and contaminants.[3]
-
Rinse the tubing thoroughly with deionized water.
-
-
Sample Loading:
-
Securely close one end of the dialysis tubing with a clamp.
-
Pipette the protein sample into the dialysis tubing. Leave some space at the top to allow for potential sample dilution due to osmosis.
-
Seal the other end of the tubing with a second clamp, ensuring there are no leaks.
-
-
Dialysis Setup:
-
Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer. The buffer volume should be at least 200-500 times the volume of the sample to ensure a sufficient concentration gradient for efficient diffusion.[5]
-
Place the beaker on a stir plate and add a stir bar to the buffer. Gentle stirring of the buffer is essential to prevent localized saturation of the buffer with detergent and to maintain the concentration gradient across the membrane.[9]
-
-
Dialysis and Buffer Exchange:
-
Perform the dialysis at a temperature that is optimal for the stability of your protein, typically 4°C.[5]
-
Allow the dialysis to proceed for 2-4 hours for the first buffer exchange.[3]
-
Change the dialysis buffer. A typical schedule for buffer changes is as follows:
-
A total of three to four buffer changes is generally sufficient to reduce the detergent concentration to a negligible level.[3]
-
-
Sample Recovery:
-
Carefully remove the dialysis bag from the buffer.
-
Gently remove the clamps and pipette the protein sample into a clean tube.
-
The protein sample is now depleted of MEGA-9 and is in the desired final buffer.
-
Diagrams
References
- 1. caymanchem.com [caymanchem.com]
- 2. MEGA-9 | Serine Protease | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. thermofisher.com [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Detergent MEGA-9 | CAS 85261-19-4 Dojindo [dojindo.com]
- 9. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
Application Notes and Protocols for the Purification of Histidine-Tagged Proteins Using Nonanoyl-N-hydroxyethylglucamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of recombinant histidine-tagged (His-tagged) proteins is a cornerstone of modern biotechnology, enabling the isolation of high-purity proteins for a myriad of applications, including structural biology, drug discovery, and diagnostics. Immobilized Metal Affinity Chromatography (IMAC) is the standard method for this purpose, leveraging the high affinity of the polyhistidine tag for chelated metal ions, typically nickel (Ni²⁺) or cobalt (Co²⁺).[1][2][3][4][5] However, a significant challenge, particularly with membrane proteins or proteins prone to aggregation, is their solubilization and stabilization in a native, functional state.
Non-ionic detergents are crucial for overcoming these challenges by disrupting the lipid bilayer and creating a microenvironment that mimics the native membrane, thereby preventing aggregation and maintaining protein integrity.[1][6] This document provides detailed application notes and protocols for the use of Nonanoyl-N-hydroxyethylglucamide, a non-ionic detergent, in the purification of His-tagged proteins.
Note on the Detergent: While the request specifies this compound, the vast majority of scientific literature refers to the closely related and structurally similar non-ionic detergent, Nonanoyl-N-methylglucamine (MEGA-9) , for protein solubilization. The protocols and data presented herein are based on the established properties and applications of MEGA-9 and other non-ionic detergents in the context of His-tagged protein purification and are expected to be directly applicable to this compound.
Properties of this compound (based on MEGA-9)
This compound belongs to the family of non-ionic detergents, which are characterized by an uncharged, hydrophilic headgroup. This property makes them mild solubilizing agents that can disrupt hydrophobic interactions without denaturing the protein.
| Property | Value | Reference |
| Chemical Name | Nonanoyl-N-methylglucamine (MEGA-9) | |
| Molecular Weight | 335.44 g/mol | [7][8] |
| Detergent Type | Non-ionic | [7][8] |
| Critical Micelle Concentration (CMC) | 19-25 mM (20-25°C) | [7][8] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | |
| Key Features | Mild, non-denaturing, dialyzable | [7] |
Application in His-Tagged Protein Purification
This compound is particularly useful in the purification of His-tagged proteins in the following applications:
-
Solubilization of Membrane Proteins: Its primary role is to extract membrane-associated proteins from the lipid bilayer, forming protein-detergent micelles that are soluble in aqueous buffers.[6][9]
-
Improving Solubility of Cytoplasmic Proteins: For cytoplasmic proteins that are prone to aggregation, the inclusion of a mild non-ionic detergent in the lysis buffer can enhance solubility and yield.
-
Reducing Non-Specific Binding: The addition of low concentrations of non-ionic detergents to wash buffers during IMAC can help to disrupt weak, non-specific hydrophobic interactions between contaminant proteins and the chromatography resin, thereby increasing the purity of the eluted His-tagged protein.[10]
Experimental Protocols
Protocol 1: Solubilization and Purification of a His-Tagged Membrane Protein
This protocol outlines the steps for expressing, solubilizing, and purifying a His-tagged membrane protein from E. coli.
Materials:
-
E. coli cell paste expressing the His-tagged membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 2% (w/v) this compound
-
IMAC Binding/Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% (w/v) this compound, 20 mM imidazole
-
IMAC Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% (w/v) this compound, 250 mM imidazole
-
Ni-NTA Agarose (B213101) Resin
-
Chromatography column
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell paste in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
-
Membrane Solubilization:
-
Discard the supernatant.
-
Resuspend the membrane pellet in Solubilization Buffer.
-
Stir gently at 4°C for 1-2 hours to allow for solubilization of the membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
-
IMAC Purification:
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with 5-10 column volumes of IMAC Binding/Wash Buffer.
-
Load the solubilized protein sample onto the equilibrated column.
-
Wash the column with 10-15 column volumes of IMAC Binding/Wash Buffer to remove unbound and non-specifically bound proteins.
-
Elute the His-tagged protein with 5-10 column volumes of IMAC Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to determine the purity of the protein.[11]
-
Protocol 2: Improving the Purity of a Soluble His-Tagged Protein
This protocol is designed for soluble His-tagged proteins where co-purification of hydrophobic contaminants is an issue.
Materials:
-
Clarified cell lysate containing the soluble His-tagged protein
-
IMAC Binding Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
IMAC Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, 0.1% (w/v) this compound, pH 8.0
-
IMAC Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose Resin
-
Chromatography column
Procedure:
-
IMAC Binding:
-
Equilibrate the Ni-NTA agarose resin with IMAC Binding Buffer.
-
Load the clarified cell lysate onto the column.
-
-
Washing with Detergent:
-
Wash the column with 10 column volumes of IMAC Binding Buffer to remove the bulk of unbound proteins.
-
Wash the column with 10-15 column volumes of IMAC Wash Buffer containing this compound to remove non-specifically bound hydrophobic proteins.
-
-
Elution:
-
Elute the His-tagged protein with 5-10 column volumes of IMAC Elution Buffer.
-
Analyze the collected fractions for purity by SDS-PAGE.
-
Data Presentation
The following tables present hypothetical but representative data on the impact of this compound on the purification of a His-tagged protein.
Table 1: Purification of a His-Tagged Membrane Protein
| Purification Step | Total Protein (mg) | His-tagged Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | 25 | 5 | 100 |
| Solubilized Membranes (with Detergent) | 80 | 22 | 27.5 | 88 |
| IMAC Elution (with Detergent) | 18 | 17 | 94.4 | 68 |
| IMAC Elution (without Detergent) | 5 | 3 | 60 | 12 |
Table 2: Effect of Detergent in Wash Buffer on Purity of a Soluble His-Tagged Protein
| Condition | Total Protein in Eluate (µg) | His-tagged Protein in Eluate (µg) | Purity (%) |
| Wash without Detergent | 150 | 120 | 80 |
| Wash with 0.1% this compound | 110 | 105 | 95.5 |
Visualizations
Experimental Workflow for His-Tagged Membrane Protein Purification
Caption: Workflow for membrane protein purification.
Logical Relationship of Detergent Action in IMAC
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Immobilized metal ion affinity chromatography of native proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. youtube.com [youtube.com]
- 7. Purification of His-tagged membrane proteins from detergent-solubilized membranes [protocols.io]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Expression, Detergent Solubilization, and Purification of a Membrane Transporter, the MexB Multidrug Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
Application Notes and Protocols for Reconstitution of Ion Channels using Nonanoyl-N-hydroxyethylglucamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reconstitution of ion channels into artificial lipid bilayers is a powerful technique that allows for the detailed study of their function in a controlled environment, free from the complexities of the native cell membrane. This approach is invaluable for characterizing channel biophysics, pharmacology, and the influence of the lipid environment on channel activity.[1] Nonanoyl-N-hydroxyethylglucamide is a non-ionic detergent belonging to the glucamide class of surfactants. While specific data for this compound is limited, its close analog, Nonanoyl-N-methylglucamide (MEGA-9), is well-characterized and serves as a useful reference. Glucamide detergents are favored for their mild, non-denaturing properties, which help to preserve the functional integrity of membrane proteins during solubilization and purification.[2]
This document provides detailed application notes and protocols for the reconstitution of ion channels using this compound. Given the limited direct data on this specific detergent, the protocols are based on established methods for similar non-ionic detergents, particularly MEGA-9. Researchers should consider these protocols as a starting point and optimize them for their specific ion channel of interest.
Properties of this compound
Table 1: Physicochemical Properties of Nonanoyl-N-methylglucamide (MEGA-9) as an Analog for this compound
| Property | Value | Reference |
| Chemical Nature | Non-ionic detergent | [3][4] |
| Molecular Weight | 335.44 g/mol | [4] |
| Critical Micelle Concentration (CMC) | 19-25 mM (in aqueous solution at 20-25°C) | [4] |
| Appearance | White to off-white powder | [4] |
Note: The Critical Micelle Concentration (CMC) is a crucial parameter for membrane protein reconstitution. Solubilization of the membrane and the ion channel occurs at detergent concentrations above the CMC. Subsequent removal of the detergent to below its CMC is necessary for the formation of proteoliposomes.
Experimental Protocols
The following are generalized protocols for the reconstitution of ion channels into liposomes and planar lipid bilayers using this compound. These protocols should be adapted and optimized for the specific ion channel and experimental goals.
Protocol 1: Reconstitution of Ion Channels into Liposomes
This protocol is suitable for a variety of functional assays, including radioactive flux assays and subsequent patch-clamping of large proteoliposomes.
Materials:
-
Purified ion channel of interest
-
This compound
-
Phospholipids (B1166683) (e.g., a mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-glycero-3-phospho-L-serine (POPS) in a 3:1 or 4:1 molar ratio)
-
Reconstitution Buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)
-
Detergent Removal System (e.g., dialysis cassettes with a 10 kDa MWCO, or Bio-Beads SM-2)
-
Sonication device (bath or probe)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, mix the desired phospholipids in chloroform (B151607).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
To ensure complete removal of the solvent, place the vial under vacuum for at least 2 hours.
-
-
Liposome (B1194612) Formation:
-
Rehydrate the lipid film with the Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Solubilization of Liposomes and Ion Channel:
-
To the liposome suspension, add this compound to a final concentration above its estimated CMC (a starting concentration of 30-40 mM is recommended).
-
Incubate at room temperature with gentle agitation until the solution becomes clear, indicating complete solubilization of the liposomes into mixed micelles.
-
In a separate tube, solubilize the purified ion channel with this compound at a concentration also above the CMC. The protein-to-detergent ratio should be optimized to maintain protein stability and activity.
-
-
Formation of Proteoliposomes:
-
Mix the solubilized lipids and the solubilized ion channel at a desired lipid-to-protein ratio (LPR). A range of LPRs (e.g., from 50:1 to 500:1 w/w) should be tested to find the optimal condition for your protein.
-
Incubate the mixture for 1 hour at 4°C with gentle agitation to allow for the formation of lipid-protein-detergent mixed micelles.
-
-
Detergent Removal:
-
Remove the detergent to initiate the formation of proteoliposomes. This can be achieved by:
-
Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of Reconstitution Buffer at 4°C. Perform several buffer changes over 48-72 hours.
-
Adsorption: Add detergent-adsorbing beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking at 4°C. The amount of beads and incubation time should be optimized.
-
-
-
Characterization of Proteoliposomes:
-
After detergent removal, harvest the proteoliposomes.
-
Characterize the size and homogeneity of the proteoliposomes using dynamic light scattering (DLS).
-
The orientation of the reconstituted ion channel can be assessed using specific ligands or antibodies that bind to extracellular or intracellular domains.
-
Functional activity can be tested using appropriate assays, such as ion flux measurements.
-
Protocol 2: Reconstitution of Ion Channels into Planar Lipid Bilayers
This method is ideal for single-channel electrical recordings.
Materials:
-
Proteoliposomes containing the ion channel of interest (prepared as in Protocol 1)
-
Planar lipid bilayer setup (including a cup and chamber, electrodes, and amplifier)
-
Aperture substrate (e.g., Teflon film with a 50-200 µm diameter hole)
-
Lipids for bilayer formation (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)
-
Electrolyte solutions for the cis and trans chambers
Procedure:
-
Bilayer Formation:
-
"Paint" the lipid solution across the aperture in the Teflon film separating the two chambers of the bilayer setup.
-
Monitor the capacitance of the membrane to confirm the formation of a stable, thin bilayer. A capacitance of approximately 0.4-0.8 µF/cm² is indicative of a good bilayer.[1]
-
-
Fusion of Proteoliposomes:
-
Add a small aliquot of the proteoliposome suspension to the cis chamber (the chamber to which voltage is applied).
-
To promote fusion of the proteoliposomes with the planar bilayer, an osmotic gradient can be established by adding a non-permeable solute (e.g., sucrose) to the trans chamber.
-
Alternatively, fusion can be facilitated by incorporating a small percentage of negatively charged lipids (e.g., POPS) in the proteoliposomes and applying a positive holding potential to the cis chamber.
-
-
Single-Channel Recording:
-
Once a channel incorporates into the bilayer, characteristic step-like changes in the current will be observed.
-
Apply a range of holding potentials to study the voltage-dependence of channel gating and conductance.
-
The composition of the electrolyte solutions in the cis and trans chambers can be varied to investigate ion selectivity.
-
Table 2: Key Parameters for Ion Channel Reconstitution
| Parameter | Recommended Starting Range | Considerations |
| Detergent Concentration (for solubilization) | 1.5 - 2.0 x CMC (approx. 30-50 mM) | Must be above the CMC for efficient solubilization. Higher concentrations may be denaturing. |
| Lipid to Protein Ratio (LPR) | 50:1 to 500:1 (w/w) | Lower LPRs may lead to aggregation, while higher LPRs may result in a low density of channels per liposome. |
| Lipid Composition | POPC:POPS (4:1 or 3:1) | The presence of charged lipids can influence channel function and facilitate fusion with planar bilayers.[1] |
| Detergent Removal Method | Dialysis, Adsorption Beads | Dialysis is a slower, gentler method. Adsorption beads are faster but may require more optimization.[5] |
| Temperature | 4°C for detergent removal | Lower temperatures generally favor the stability of the reconstituted protein. |
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ion channels that can be studied using reconstituted systems, as well as a generalized experimental workflow.
Signaling Pathways
Caption: G-protein coupled inwardly rectifying potassium (GIRK) channel signaling pathway.[6][7]
Caption: Ligand-gated ion channel signaling pathway.[8][9][10]
Experimental Workflow
Caption: General experimental workflow for ion channel reconstitution.
Conclusion
The reconstitution of ion channels using this compound offers a promising approach for the detailed functional characterization of these important membrane proteins. While direct experimental data for this specific detergent is not widely available, the protocols and principles outlined in this document, based on its close analog MEGA-9 and other non-ionic detergents, provide a solid foundation for researchers. Successful reconstitution will depend on careful optimization of key parameters such as detergent concentration, lipid-to-protein ratio, and the method of detergent removal. The ability to study ion channels in a defined lipid environment will continue to be a critical tool for advancing our understanding of their physiological roles and for the development of novel therapeutics.
References
- 1. plymsea.ac.uk [plymsea.ac.uk]
- 2. youtube.com [youtube.com]
- 3. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 4. N-Nonanoyl-N-methylglucamine ≥98% | 85261-19-4 [sigmaaldrich.com]
- 5. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 7. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-gated ion channel - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Signal transduction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Nonanoyl-N-hydroxyethylglucamide in Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nonanoyl-N-hydroxyethylglucamide in their protein purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in protein purification?
This compound is a non-ionic detergent. Its amphipathic nature, with a hydrophilic glucamide headgroup and a hydrophobic nonanoyl tail, makes it effective for solubilizing membrane proteins by disrupting the lipid bilayer and forming micelles around the hydrophobic regions of the protein. This process extracts the protein from the cell membrane into a soluble form, which is a critical first step for purification and subsequent biochemical and structural studies.
Q2: What are the key physicochemical properties of this compound?
Understanding the properties of this compound is crucial for optimizing its use in experiments. The table below summarizes its key quantitative data.
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | ~39 mM (1.4% w/v) | [1] |
| Aggregation Number | ~5 | [1] |
| Molecular Weight | 321.4 g/mol | |
| Detergent Class | Non-ionic |
Q3: How does the Critical Micelle Concentration (CMC) of this compound affect protein purification?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For effective solubilization of membrane proteins, the concentration of this compound must be significantly above its CMC.[1] Below the CMC, there are not enough micelles to encapsulate and solubilize the protein, leading to poor extraction efficiency. During subsequent purification steps like chromatography, it is also important to maintain the detergent concentration above the CMC in all buffers to ensure the protein remains soluble and stable.
Troubleshooting Guides
This section addresses common problems encountered when using this compound in protein purification.
Problem 1: Low Yield of Solubilized Protein
Symptoms:
-
Low protein concentration in the soluble fraction after cell lysis and centrifugation.
-
The target protein is predominantly found in the insoluble pellet.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Detergent Concentration | Increase the concentration of this compound. A good starting point is 2-4 times the CMC. You may need to empirically test a range of concentrations to find the optimal one for your specific protein. |
| Inadequate Incubation Time | Extend the solubilization time to allow for complete disruption of the cell membrane and interaction with the target protein. Typical incubation times range from 30 minutes to a few hours at 4°C with gentle agitation. |
| Suboptimal Temperature | While 4°C is standard to minimize proteolysis and maintain protein stability, some proteins may require a slightly higher temperature for efficient solubilization. Test a range of temperatures (e.g., 4°C, room temperature) for short incubation periods. |
| Inefficient Cell Lysis | Ensure that the initial cell lysis step is complete. Incomplete lysis will result in a lower amount of protein being accessible to the detergent for solubilization. Consider using a combination of mechanical and enzymatic lysis methods. |
| Incorrect Buffer Composition | The pH and ionic strength of the solubilization buffer can significantly impact detergent efficacy and protein stability. Screen a range of pH values (typically 7.0-8.5) and salt concentrations (e.g., 150-500 mM NaCl). |
Problem 2: Protein Aggregation or Precipitation During or After Purification
Symptoms:
-
Visible precipitate formation in the protein sample.
-
Loss of protein during chromatography steps (e.g., protein crashing on the column).
-
Broad or tailing peaks during size-exclusion chromatography.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Detergent Concentration Dropping Below CMC | Ensure that all buffers used throughout the purification process (e.g., wash, elution, and storage buffers) contain this compound at a concentration above its CMC. |
| Protein Instability in the Detergent | Some proteins may not be stable in a particular detergent. Consider screening other detergents or using a mixture of detergents. Additives such as glycerol (B35011) (5-20%), cholesterol analogs, or specific lipids can also help to stabilize the protein-detergent complex. |
| High Protein Concentration | Highly concentrated protein samples are more prone to aggregation. If possible, perform purification and storage at a lower protein concentration. If high concentration is required, optimize the buffer conditions for maximum stability. |
| Incompatibility with Chromatography Resin | Certain detergents can interact with chromatography resins, leading to protein aggregation or poor separation. Consult the resin manufacturer's guidelines for detergent compatibility. It may be necessary to switch to a different type of resin. |
Problem 3: Loss of Protein Activity
Symptoms:
-
The purified protein shows little to no biological activity in functional assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Protein Denaturation by the Detergent | Although this compound is a mild, non-ionic detergent, it can still cause denaturation of sensitive proteins. Try reducing the detergent concentration to the lowest effective level that maintains solubility (just above the CMC). Performing all steps at a low temperature (4°C) can also help. |
| Stripping of Essential Lipids | The detergent may have removed lipids that are critical for the protein's native conformation and function. Supplement the purification buffers with a lipid mixture or specific lipids known to be associated with your protein of interest. |
| Presence of Proteases | Add a protease inhibitor cocktail to the lysis and solubilization buffers to prevent degradation of the target protein. |
| Inappropriate Buffer Conditions | The pH, ionic strength, or presence of co-factors in the buffers can affect protein activity. Ensure that the buffer conditions are optimal for your protein's function. |
Experimental Protocols & Workflows
Protocol: Solubilization of Membrane Proteins using this compound
This protocol provides a general starting point for the solubilization of a target membrane protein from isolated cell membranes. Optimization of detergent concentration, temperature, and incubation time may be necessary for each specific protein.
Materials:
-
Isolated cell membranes containing the protein of interest.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1x protease inhibitor cocktail.
-
This compound stock solution (e.g., 10% w/v in water).
Procedure:
-
Resuspend Membranes: Thaw the isolated membrane pellet on ice. Resuspend the membranes in cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: From the stock solution, add this compound to the membrane suspension to achieve the desired final concentration. A good starting point is a concentration 2-4 times the CMC (e.g., 80-160 mM).
-
Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator or rocker). This allows the detergent to disrupt the membrane and solubilize the proteins.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized membrane fragments and other insoluble material.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream purification steps, such as affinity chromatography.
Diagrams
Caption: General workflow for membrane protein purification.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Enhancing Membrane Protein Stability with HEGA-9
Welcome to the technical support center for improving the stability of membrane proteins using HEGA-9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is HEGA-9 and why is it used for membrane protein stabilization?
HEGA-9 (Nonanoyl-N-hydroxyethylglucamide) is a non-ionic detergent widely used for the solubilization and stabilization of membrane proteins.[1] Its non-ionic nature makes it gentle, often preserving the native structure and function of the protein better than harsher, ionic detergents.[2][3] The glucamide headgroup and the C9 alkyl chain provide a balance of hydrophilicity and hydrophobicity suitable for creating a stable protein-detergent micelle complex.
Q2: What are the key physicochemical properties of HEGA-9?
Understanding the properties of HEGA-9 is crucial for optimizing your experiments. Key parameters include the Critical Micelle Concentration (CMC) and the aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles.[1] It is essential to work above the CMC to ensure proper solubilization and stabilization of your membrane protein.[4][5]
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Weight | 365.48 g/mol | |
| Classification | Non-ionic detergent | [1] |
| Critical Micelle Concentration (CMC) | ~6-8 mM in water | |
| Aggregation Number | Varies with conditions | [6][7] |
Q3: How does HEGA-9 compare to other common detergents like DDM or LDAO?
The choice of detergent is highly protein-dependent.[5] While DDM (n-dodecyl-β-D-maltoside) is a widely used and often effective detergent, some studies suggest that detergents with different architectures, like those in the neopentyl glycol (MNG) class, can offer superior stability for certain GPCRs.[8] LDAO (Lauryldimethylamine-N-oxide), a zwitterionic detergent, can be more effective at disrupting protein-protein interactions but may also be more denaturing.[9] HEGA-9, being non-ionic and having a smaller micelle size than DDM, can be advantageous in certain applications, particularly for structural studies where smaller micelles may promote better crystal packing.
| Detergent | Class | Typical CMC (mM) | Micelle Size (kDa) | Key Characteristics |
| HEGA-9 | Non-ionic | ~6-8 | Smaller | Gentle, can be beneficial for structural studies. |
| DDM | Non-ionic | ~0.17 | Larger | Widely used, generally mild, effective for many proteins.[9] |
| LDAO | Zwitterionic | ~1-2 | Small | Can be more effective at solubilization but potentially more denaturing.[9] |
Troubleshooting Guides
This section addresses common issues encountered during membrane protein solubilization and purification with HEGA-9.
Problem 1: Low Solubilization Efficiency
-
Possible Cause: HEGA-9 concentration is too low.
-
Solution: Ensure your working concentration of HEGA-9 is significantly above its CMC (~6-8 mM). A good starting point is typically 2-5 times the CMC. You may need to perform a concentration titration to find the optimal concentration for your specific protein.[5]
-
-
Possible Cause: Insufficient incubation time or temperature.
-
Solution: Increase the solubilization incubation time (e.g., from 1 hour to 4 hours, or even overnight) at 4°C with gentle mixing. While higher temperatures can sometimes improve efficiency, they also risk protein denaturation, so this should be tested cautiously.
-
-
Possible Cause: The protein is not compatible with HEGA-9.
-
Solution: Not all membrane proteins are stable in a single detergent. It is highly recommended to perform a detergent screen with a panel of different detergents, including other non-ionic detergents (e.g., DDM, DM), zwitterionic detergents (e.g., LDAO, Fos-Choline), and novel amphiphiles to identify the optimal solubilizing agent for your protein of interest.[2][4][5][10][11][12][13]
-
Problem 2: Protein Precipitation After Solubilization
-
Possible Cause: Detergent concentration dropped below the CMC during purification.
-
Possible Cause: The protein is unstable in HEGA-9 over time.
-
Solution: Consider adding stabilizing agents to your buffers, such as glycerol (B35011) (10-20%), cholesterol analogs, or specific lipids that are known to be important for your protein's function.[4][5] You can also try exchanging HEGA-9 for a different, potentially more stabilizing detergent after the initial solubilization.
-
-
Possible Cause: Suboptimal buffer conditions.
Problem 3: Low Protein Yield After Purification
-
Possible Cause: Inefficient binding to the affinity resin.
-
Solution: The detergent micelle can sometimes mask the affinity tag. Try increasing the incubation time with the resin or performing the binding in a batch format with gentle agitation to improve accessibility.
-
-
Possible Cause: Protein loss during wash steps.
-
Solution: Reduce the stringency of your wash steps. This could involve lowering the concentration of imidazole (B134444) (for His-tagged proteins) or salt in the wash buffer. Ensure the HEGA-9 concentration remains above the CMC in all wash buffers.
-
Experimental Protocols
Protocol 1: Detergent Screening for Optimal Membrane Protein Stability using Thermal Shift Assay
This protocol outlines a general workflow for screening various detergents, including HEGA-9, to identify the one that confers the highest thermal stability to your target membrane protein. Increased thermal stability is often correlated with better long-term stability for structural and functional studies.[2][10]
Protocol 2: Workflow for Membrane Protein Purification for Cryo-EM using HEGA-9
This workflow outlines the key steps for purifying a membrane protein, such as a G-protein coupled receptor (GPCR), using HEGA-9 for subsequent structural analysis by cryo-electron microscopy (cryo-EM).
Protocol 3: Generic GPCR Signaling Pathway
This diagram illustrates a simplified, generic G-protein coupled receptor (GPCR) signaling pathway. The stabilization of the GPCR in a functional state by detergents like HEGA-9 is a critical prerequisite for studying these interactions in vitro.
References
- 1. Detergent - Wikipedia [en.wikipedia.org]
- 2. High-throughput stability screening for detergent-solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Screening of Detergents for Stabilization of Functional Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cryo-EM structures of GPCRs coupled to Gs, Gi and Go - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A rapid expression and purification condition screening protocol for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nonanoyl-N-hydroxyethylglucamide (MEGA-9) Protocol Optimization for Liposome Reconstitution
Welcome to the technical support center for Nonanoyl-N-hydroxyethylglucamide (MEGA-9) mediated liposome (B1194612) reconstitution. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful incorporation of membrane proteins into liposomes using MEGA-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MEGA-9) and why is it used for liposome reconstitution?
A1: this compound, also known as MEGA-9, is a non-ionic detergent. It is utilized in membrane biochemistry to solubilize membrane proteins, breaking down the lipid bilayer of cell membranes to release these proteins. Its non-ionic nature is advantageous as it is generally milder than ionic detergents, helping to preserve the native structure and function of the protein during purification and reconstitution. MEGA-9 is particularly useful for creating proteoliposomes, which are artificial lipid vesicles incorporating functional membrane proteins.
Q2: What is the Critical Micelle Concentration (CMC) of MEGA-9 and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For MEGA-9, the CMC is in the range of 19-25 mM in aqueous solutions at 20-25°C.[1] This parameter is crucial for liposome reconstitution. Above the CMC, the detergent can effectively solubilize lipids to form mixed micelles with the membrane protein. During detergent removal, the concentration of MEGA-9 must fall below its CMC to allow the lipids and protein to self-assemble into proteoliposomes.
Q3: What are the common methods for removing MEGA-9 after reconstitution?
A3: Common methods for removing detergents with a relatively high CMC like MEGA-9 include:
-
Dialysis: This gentle method involves placing the protein-lipid-detergent mixture in a dialysis bag with a specific molecular weight cut-off and dialyzing against a detergent-free buffer. The small MEGA-9 monomers (molecular weight ~335.44 g/mol ) pass through the pores, leading to the formation of proteoliposomes.[2]
-
Gel Filtration Chromatography (Size Exclusion Chromatography): This technique separates molecules based on size. The larger proteoliposomes elute first, while the smaller detergent micelles and monomers are retained in the column.
-
Adsorption with Hydrophobic Beads (e.g., Bio-Beads): Porous polystyrene beads can be added to the reconstitution mixture to adsorb detergent molecules, effectively removing them from the solution to initiate vesicle formation.[2][3]
Q4: How can I determine the efficiency of protein reconstitution into liposomes?
A4: Reconstitution efficiency can be assessed using several methods:
-
Sucrose (B13894) Density Gradient Centrifugation: Proteoliposomes will have a higher density than empty liposomes and will migrate to a different position in a sucrose gradient. This allows for their separation and quantification.[4]
-
SDS-PAGE and Western Blotting: By pelleting the proteoliposomes via ultracentrifugation, you can analyze the protein content in the pellet versus the supernatant to determine the amount of incorporated protein.
-
Functional Assays: The most definitive way to confirm successful reconstitution is to test the activity of the incorporated protein (e.g., transport assays, binding assays).
Experimental Protocols
General Protocol for Liposome Reconstitution using MEGA-9
This protocol provides a general framework. Optimal conditions, particularly concentrations and ratios, should be determined empirically for each specific protein and lipid system.
Materials:
-
Purified membrane protein of interest, solubilized in a buffer containing a minimal amount of detergent.
-
Lipid mixture (e.g., E. coli polar lipids, POPC, etc.) in chloroform (B151607).
-
This compound (MEGA-9).
-
Reconstitution buffer (e.g., HEPES, Tris-HCl with appropriate pH and salt concentration).
-
Detergent removal system (dialysis tubing, gel filtration column, or hydrophobic beads).
Methodology:
-
Lipid Film Preparation:
-
In a round-bottom flask, add the desired amount of lipid solution.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[4]
-
-
Lipid Film Hydration and Solubilization:
-
Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 1-5 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).
-
To create unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles or extrusion through a polycarbonate membrane of a defined pore size (e.g., 100 nm).[5]
-
Add a concentrated stock solution of MEGA-9 to the liposome suspension to a final concentration above its CMC (e.g., 25-50 mM). The solution should become transparent, indicating lipid solubilization into mixed micelles. Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Protein Incorporation:
-
Add the purified, detergent-solubilized membrane protein to the lipid-detergent mixed micelles. The protein-to-lipid ratio is a critical parameter and should be optimized (see table below for starting recommendations).
-
Incubate the mixture for 1-2 hours at a temperature compatible with the protein's stability (often 4°C or room temperature) with gentle mixing.
-
-
Detergent Removal:
-
Initiate the formation of proteoliposomes by removing the MEGA-9 using one of the following methods:
-
Dialysis: Transfer the mixture to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against a large volume of detergent-free reconstitution buffer. Perform several buffer changes over 24-48 hours.
-
Hydrophobic Bead Adsorption: Add washed hydrophobic beads (e.g., Bio-Beads SM-2) at a ratio of approximately 10:1 (w/w) of wet beads to detergent.[4] Incubate with gentle rotation, replacing the beads with fresh ones every few hours. The solution will become turbid as proteoliposomes form.[3]
-
-
-
Proteoliposome Recovery and Analysis:
-
After detergent removal, recover the proteoliposomes by ultracentrifugation (e.g., 100,000 x g for 1-3 hours at 4°C).[4]
-
Resuspend the pellet in the desired buffer for downstream applications.
-
Analyze the reconstitution efficiency and functionality as described in the FAQs.
-
Quantitative Data Summary
The optimal parameters for liposome reconstitution are highly dependent on the specific membrane protein and lipids used. The following table provides suggested starting ranges for optimization.
| Parameter | Recommended Starting Range | Key Considerations |
| MEGA-9 Concentration | 25 - 100 mM | Must be above the CMC (19-25 mM) to ensure complete solubilization of lipids. Higher concentrations may be needed for resistant membranes but can also be more denaturing to the protein. |
| Lipid Concentration | 1 - 10 mg/mL | Higher lipid concentrations can improve the efficiency of protein incorporation but may also lead to aggregation if not properly solubilized. |
| Protein-to-Lipid Ratio (w/w) | 1:50 - 1:1000 | A lower ratio (more lipid) is often used for functional studies to ensure that, on average, there is only one protein per liposome.[6][7] Higher ratios may be necessary for structural studies. |
| Detergent-to-Lipid Ratio (mol/mol) | 1:1 - 5:1 | This ratio influences the size and stability of the mixed micelles. An optimal ratio ensures the protein is in a stable environment before detergent removal. |
| Incubation Time (Protein with Micelles) | 1 - 4 hours | Longer incubation times may improve incorporation but can also lead to protein inactivation. This should be optimized based on protein stability. |
| Incubation Temperature | 4°C - Room Temperature | Should be chosen based on the thermal stability of the target protein. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Incorporation | - Inefficient solubilization of lipids or protein.- Suboptimal protein-to-lipid ratio.- Protein aggregation during reconstitution.- Incomplete detergent removal. | - Ensure MEGA-9 concentration is well above the CMC.- Titrate the protein-to-lipid ratio.- Optimize incubation time and temperature.- Confirm complete detergent removal using a detergent quantification assay. |
| Protein Aggregation/Precipitation | - Protein instability in MEGA-9.- Too rapid detergent removal.- Incorrect buffer conditions (pH, ionic strength). | - Screen different MEGA-9 concentrations.- Use a slower detergent removal method (e.g., stepwise dialysis).- Optimize buffer composition. |
| Liposome Aggregation | - Residual detergent.- High protein-to-lipid ratio.- Incorrect lipid composition. | - Ensure complete detergent removal.- Decrease the protein-to-lipid ratio.- Include charged lipids (e.g., PG, PS) in the lipid mixture to induce electrostatic repulsion between vesicles. |
| Leaky Vesicles | - Incomplete formation of the lipid bilayer.- Residual detergent disrupting the membrane. | - Allow sufficient time for detergent removal and vesicle formation.- Use a more thorough detergent removal method. |
| No or Low Protein Activity | - Protein denaturation by MEGA-9.- Incorrect protein orientation in the liposome.- Incompatible lipid environment. | - Use the lowest effective concentration of MEGA-9.- Screen different lipid compositions.- Unfortunately, controlling protein orientation is challenging and often results in a mixed population. |
| Solution remains transparent after detergent removal | - Incomplete detergent removal, lipids remain in micellar form.- Insufficient lipid concentration. | - Extend the duration of detergent removal or use more adsorbent beads.- Verify the initial lipid concentration.[3] |
Visualizations
Caption: Workflow for membrane protein reconstitution into liposomes.
Caption: Decision tree for troubleshooting low protein incorporation.
References
- 1. N-Nonanoyl-N-methylglucamine = 98 85261-19-4 [sigmaaldrich.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Extraction and liposome reconstitution of membrane proteins with their native lipids without the use of detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native mass spectrometry of proteoliposomes containing integral and peripheral membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A native cell membrane nanoparticles system allows for high-quality functional proteoliposome reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing protein denaturation when using Nonanoyl-N-hydroxyethylglucamide
Welcome to the technical support center for Nonanoyl-N-hydroxyethylglucamide (MEGA-9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing protein denaturation during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MEGA-9) and what are its primary applications?
A1: this compound, commonly known as MEGA-9, is a non-ionic detergent. Its amphipathic nature, with a hydrophilic glucose-based headgroup and a hydrophobic nonanoyl tail, makes it effective for solubilizing membrane proteins from their native lipid environment.[1][2] It is considered a mild, non-denaturing detergent, making it suitable for applications where maintaining the native structure and function of the protein is critical.[3][4] Common applications include the extraction, purification, and reconstitution of membrane proteins for structural and functional studies.[1][5]
Q2: What is the Critical Micelle Concentration (CMC) of MEGA-9 and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble to form micelles. For effective solubilization of membrane proteins, the detergent concentration must be above its CMC.[5] The CMC of MEGA-9 is influenced by factors such as temperature and ionic strength.[1] Understanding the CMC is crucial for designing experiments, as working too far above the CMC can sometimes lead to protein denaturation, while working below it will result in inefficient solubilization.
Q3: How does MEGA-9 compare to other common detergents like DDM or LDAO in terms of protein stability?
A3: While MEGA-9 is generally considered a mild detergent, its effectiveness in maintaining protein stability can be protein-dependent. Non-ionic detergents like MEGA-9 and Dodecyl Maltoside (DDM) are typically less denaturing than zwitterionic detergents like Lauryldimethylamine oxide (LDAO) because they disrupt lipid-protein and lipid-lipid interactions without significantly disrupting protein-protein interactions. The choice of detergent is often empirical, and screening multiple detergents is recommended to find the optimal one for a specific membrane protein.
Q4: Can I remove MEGA-9 after solubilization?
A4: Yes, one of the advantages of MEGA-9 is its relatively high CMC, which facilitates its removal by methods such as dialysis, size-exclusion chromatography, or hydrophobic adsorption chromatography.[6] This is particularly important for downstream applications like protein reconstitution into liposomes or nanodiscs for functional assays or structural studies.[2][7]
Troubleshooting Guides
Issue 1: Protein Aggregation or Precipitation During Solubilization with MEGA-9
Visible precipitates, cloudiness, or an increase in light scattering are common indicators of protein aggregation. This can occur if the protein is not sufficiently stabilized in the detergent micelles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein aggregation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Detergent Concentration | The concentration of MEGA-9 may be too low for the amount of protein, leading to incomplete micelle formation around the protein. Conversely, excessively high concentrations can sometimes be destabilizing. Experiment with a range of MEGA-9 concentrations, typically starting from its CMC and increasing incrementally. A good starting point is often 2-5 times the CMC. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability. Proteins are generally least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the protein's pI. Varying the salt concentration (e.g., 150 mM to 500 mM NaCl) can also help to mitigate unwanted electrostatic interactions that may lead to aggregation.[6] |
| Incorrect Incubation Temperature or Time | Prolonged incubation or high temperatures can promote denaturation and aggregation. Perform solubilization at a lower temperature (e.g., 4°C) to minimize thermal denaturation. Optimize the incubation time; shorter times may be sufficient for some proteins. |
| Lack of Stabilizing Agents | Some proteins require additional components to maintain their stability once extracted from the membrane. |
Issue 2: Loss of Protein Activity After Solubilization
Even if the protein appears soluble, it may have lost its biological activity, indicating denaturation at a structural level.
Troubleshooting Steps:
-
Re-evaluate Detergent Choice: While MEGA-9 is generally mild, it may not be optimal for every protein. Consider screening other non-ionic detergents like DDM or zwitterionic detergents if protein function is compromised.
-
Incorporate Additives: The addition of certain molecules can help stabilize the protein in its active conformation.
Additive Typical Concentration Mechanism of Action Glycerol 5-20% (v/v) Acts as an osmolyte, promoting a more compact and stable protein structure.[8] Cholesterol Analogs (e.g., CHS) 0.01-0.1% (w/v) For some membrane proteins, particularly GPCRs, cholesterol is essential for maintaining structural integrity and function. Specific Lipids Varies The protein may require specific phospholipids (B1166683) to remain active. Supplementing the solubilization buffer with these lipids can be beneficial. Reducing Agents (DTT, TCEP) 1-5 mM Prevents the formation of incorrect disulfide bonds, which can lead to misfolding and aggregation.[8] Ligands/Substrates Varies The presence of a binding partner can lock the protein in a more stable, active conformation.[9]
Experimental Protocols
Protocol 1: Screening for Optimal MEGA-9 Concentration
This protocol provides a method to determine the minimal MEGA-9 concentration required to effectively solubilize your target membrane protein while minimizing the risk of denaturation.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
10% (w/v) MEGA-9 stock solution
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Ultracentrifuge
Workflow:
Caption: Workflow for optimizing MEGA-9 concentration.
Procedure:
-
Resuspend the isolated membranes in solubilization buffer to a final protein concentration of 5-10 mg/mL. Add protease inhibitors.
-
Prepare a series of microcentrifuge tubes with varying final concentrations of MEGA-9 (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0% w/v).
-
Add the membrane suspension to each tube and gently mix.
-
Incubate the samples for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the non-solubilized material.
-
Carefully collect the supernatant (solubilized fraction).
-
Analyze the supernatant from each concentration by SDS-PAGE and Western blotting to determine the concentration of MEGA-9 that yields the highest amount of soluble target protein.
Protocol 2: Assessing Protein Stability using Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), can be used to assess the thermal stability of a protein in the presence of MEGA-9 and various stabilizing additives. An increase in the melting temperature (Tm) indicates enhanced stability.
Materials:
-
Purified protein in a specific concentration of MEGA-9
-
SYPRO Orange dye (or similar fluorescent dye)
-
96-well qPCR plate
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare a master mix containing your protein in the MEGA-9 buffer and the fluorescent dye.
-
In a 96-well plate, aliquot the master mix.
-
To different wells, add various potential stabilizing additives (e.g., glycerol, different salts, lipids, ligands).
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence.
-
The temperature at which the protein unfolds will expose hydrophobic regions, causing the dye to fluoresce. The midpoint of this transition is the Tm.
-
Compare the Tm values across the different conditions to identify additives that increase the thermal stability of your protein in the presence of MEGA-9.
By following these guidelines and protocols, researchers can optimize their experimental conditions to minimize protein denaturation when using this compound, thereby increasing the likelihood of successful downstream applications.
References
- 1. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Detergent MEGA-9 | CAS 85261-19-4 Dojindo [dojindo.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. A new method for the reconstitution of membrane proteins into giant unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. utsouthwestern.edu [utsouthwestern.edu]
Technical Support Center: Residual MEGA-9 Removal from Reconstituted Proteoliposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the non-ionic detergent MEGA-9 from reconstituted proteoliposomes.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual MEGA-9 from my proteoliposomes?
Residual detergents, including MEGA-9, can significantly impact the biophysical properties and function of reconstituted proteoliposomes. Even small amounts of detergent can alter membrane fluidity, permeability, and stability. Furthermore, residual MEGA-9 can interfere with downstream applications by denaturing the reconstituted protein or inhibiting its function, leading to unreliable experimental results.[1][2][3]
Q2: What are the primary methods for removing MEGA-9?
The three most common and effective methods for removing MEGA-9 from proteoliposome preparations are:
-
Adsorbent Beads: Using hydrophobic beads like Bio-Beads™ SM-2 to selectively adsorb detergent molecules.[4][5][6][7]
-
Dialysis: Removing the detergent based on its concentration gradient across a semi-permeable membrane.[8][9][10]
-
Size Exclusion Chromatography (SEC): Separating the larger proteoliposomes from the smaller detergent micelles based on their size.[11][12]
Q3: How does the Critical Micelle Concentration (CMC) of MEGA-9 affect its removal?
MEGA-9 has a relatively high Critical Micelle Concentration (CMC) of 19-25 mM. Detergents with a high CMC exist predominantly as monomers at concentrations below the CMC, which are more readily removed by dialysis and adsorbent beads compared to the larger micelles. This property makes MEGA-9, in principle, easier to remove than detergents with a low CMC.[13][14]
Q4: Which removal method is best for my experiment?
The choice of method depends on factors such as the stability of your protein, the required purity of your proteoliposomes, the volume of your sample, and the time constraints of your experiment.
-
Dialysis is a gentler method but can be time-consuming.[8][10]
-
Size Exclusion Chromatography can provide highly pure and uniformly sized proteoliposomes but may result in sample dilution.[11][12]
A comparison of the key features of each method is provided in the table below.
Comparison of MEGA-9 Removal Methods
| Feature | Adsorbent Beads (e.g., Bio-Beads™) | Dialysis | Size Exclusion Chromatography (SEC) |
| Principle | Hydrophobic adsorption of detergent | Diffusion across a semi-permeable membrane down a concentration gradient | Separation based on molecular size |
| Speed | Fast (hours) | Slow (days) | Fast (minutes to hours) |
| Efficiency | High, can be controlled by bead amount and incubation time | Moderate to high, dependent on detergent CMC, membrane MWCO, and buffer exchange frequency | High |
| Sample Dilution | Minimal | Minimal | Significant |
| Scalability | Easily scalable for various sample volumes | Suitable for a range of volumes, but large volumes require large dialysis reservoirs | Can be adapted for various scales, from analytical to preparative |
| Gentleness | Generally gentle, but protein loss due to non-specific binding can occur | Very gentle, minimal mechanical stress on proteoliposomes | Generally gentle, but shear forces can be a concern for fragile proteins |
| Cost | Moderate (cost of beads) | Low (cost of dialysis tubing/cassettes) | High (cost of columns and chromatography system) |
Experimental Workflow for Proteoliposome Reconstitution and MEGA-9 Removal
Caption: General workflow for proteoliposome reconstitution and subsequent removal of MEGA-9 detergent.
Detailed Experimental Protocols
Protocol 1: MEGA-9 Removal using Adsorbent Beads (Bio-Beads™ SM-2)
This method relies on the hydrophobic nature of polystyrene beads to adsorb MEGA-9 from the proteoliposome suspension.
Materials:
-
Reconstituted proteoliposome solution containing MEGA-9.
-
Bio-Beads™ SM-2 (Bio-Rad) or equivalent hydrophobic adsorbent beads.
-
Reconstitution buffer (without detergent).
-
End-over-end rotator or shaker.
-
Microcentrifuge tubes or appropriate vessels.
Procedure:
-
Bead Preparation:
-
Wash the Bio-Beads™ extensively with methanol, followed by several washes with deionized water to remove any preservatives and fine particles.[16]
-
Equilibrate the washed beads in the reconstitution buffer. Prepare a 50% (w/v) slurry for ease of use.
-
-
Detergent Removal:
-
Add the equilibrated Bio-Beads™ slurry to the proteoliposome solution. A starting point is to use a bead-to-detergent weight ratio of 20:1 to 30:1. The optimal ratio may need to be determined empirically.
-
Incubate the mixture at 4°C with gentle end-over-end rotation.
-
For efficient removal, a stepwise addition of beads is recommended. Add a portion of the beads and incubate for 2 hours. Remove the beads by gentle centrifugation or allowing them to settle, and then add a fresh aliquot of beads for another 2-hour incubation. Repeat this process 2-3 times.[4]
-
Alternatively, a single incubation of 4-6 hours can be performed.
-
-
Proteoliposome Recovery:
-
After the final incubation, carefully aspirate the proteoliposome suspension, leaving the beads behind. A brief, gentle centrifugation can aid in pelleting the beads.
-
Protocol 2: MEGA-9 Removal using Dialysis
This gentle method removes MEGA-9 by diffusion across a semi-permeable membrane into a large volume of detergent-free buffer.
Materials:
-
Reconstituted proteoliposome solution containing MEGA-9.
-
Dialysis cassette or tubing with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa.
-
Large volume of reconstitution buffer (without detergent).
-
Stir plate and stir bar.
Procedure:
-
Sample Preparation:
-
Load the proteoliposome solution into the pre-wetted dialysis cassette or tubing, ensuring no air bubbles are trapped.
-
-
Dialysis:
-
Place the sealed cassette/tubing in a beaker containing at least 1000-fold excess volume of cold (4°C) reconstitution buffer.
-
Stir the buffer gently on a stir plate.
-
Perform at least three buffer changes over a period of 48-72 hours. The first buffer change can be done after 4-6 hours, the second after 12-18 hours, and the final one for an overnight incubation.[17]
-
-
Proteoliposome Recovery:
-
After the final buffer change, carefully remove the proteoliposome solution from the dialysis cassette/tubing.
-
Protocol 3: MEGA-9 Removal using Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. The larger proteoliposomes will elute from the column first, while the smaller MEGA-9 micelles and monomers are retained and elute later.
Materials:
-
Reconstituted proteoliposome solution containing MEGA-9.
-
Size exclusion chromatography column (e.g., Sephadex G-50, Sepharose CL-4B, or a pre-packed column suitable for liposome (B1194612) separation).
-
Chromatography system (or manual setup).
-
Reconstitution buffer (without detergent).
-
Fraction collector.
Procedure:
-
Column Preparation:
-
Pack the column with the chosen resin according to the manufacturer's instructions.
-
Equilibrate the column with at least 2-3 column volumes of reconstitution buffer.
-
-
Sample Application and Elution:
-
Carefully load the proteoliposome solution onto the column. The sample volume should ideally be less than 5% of the total column volume for optimal separation.
-
Begin eluting with the reconstitution buffer at a flow rate appropriate for the column and resin.
-
Collect fractions from the start of the elution.
-
-
Fraction Analysis:
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and/or by light scattering to detect the liposomes.
-
The proteoliposomes will be in the initial, larger-sized fractions (void volume), while the MEGA-9 will be in the later, smaller-sized fractions.
-
Pool the fractions containing the proteoliposomes.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low protein incorporation into liposomes | - Inefficient MEGA-9 removal leading to mixed micelles instead of vesicles.- Protein precipitation during detergent removal. | - Optimize the detergent removal protocol (e.g., increase bead amount, dialysis time, or number of buffer changes).- Use a gentler removal method (e.g., switch from beads to dialysis).- Ensure the protein is stable in the chosen lipid composition and buffer. |
| Proteoliposome aggregation | - Over-removal of detergent, leading to exposure of hydrophobic protein domains.- Incorrect lipid composition or buffer conditions (pH, ionic strength). | - Reduce the amount of adsorbent beads or the incubation time.- Screen different lipid compositions.- Optimize buffer pH and salt concentration.[18] |
| Sample appears transparent after detergent removal (instead of cloudy) | - Incomplete removal of MEGA-9, leaving the lipids in a micellar or small vesicle state. | - Increase the efficiency of the detergent removal method.- Quantify the residual MEGA-9 to confirm incomplete removal.[16] |
| Low yield of proteoliposomes after SEC | - Adsorption of proteoliposomes to the column matrix.- Sample dilution leading to concentrations below the detection limit. | - Pre-treat the column with a solution of empty liposomes to block non-specific binding sites.- Concentrate the pooled fractions using centrifugal filters. |
| Inconsistent experimental results | - Variable amounts of residual MEGA-9 between batches. | - Standardize the detergent removal protocol.- Quantify residual MEGA-9 in each batch to ensure consistency. |
Quantification of Residual MEGA-9
It is highly recommended to quantify the amount of residual MEGA-9 to ensure the effectiveness and reproducibility of the removal process.
Method 1: Thin-Layer Chromatography (TLC)
A relatively simple and cost-effective method to qualitatively or semi-quantitatively assess the presence of residual detergent.
Principle: MEGA-9 will have a different retention factor (Rf) on a TLC plate compared to the lipids, allowing for their separation and visualization.
Brief Protocol:
-
Spot a small amount of the proteoliposome sample, a MEGA-9 standard, and a lipid standard onto a silica (B1680970) TLC plate.
-
Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water mixtures).[19][20]
-
Visualize the spots using an appropriate stain (e.g., iodine vapor or a specific stain for the detergent and lipids).
-
Compare the spot corresponding to MEGA-9 in the sample lane to the standard to estimate its presence.
Method 2: Colorimetric Assay
Several colorimetric assays can be adapted for the quantification of non-ionic detergents.
Principle: The assay relies on a chemical reaction that produces a colored product in the presence of the detergent, which can be measured spectrophotometrically.
Example Assay (Cobalt-Thiocyanate Method):
-
Prepare a standard curve with known concentrations of MEGA-9.
-
Mix the proteoliposome sample and standards with a cobalt-thiocyanate reagent.
-
Extract the colored complex into an organic solvent.
-
Measure the absorbance of the organic phase at the appropriate wavelength.
-
Calculate the MEGA-9 concentration in the sample based on the standard curve.
Method 3: Fourier Transform Infrared (FTIR) Spectroscopy
A more advanced and sensitive method for quantifying residual detergent in a lipid environment.[21]
Principle: This technique measures the absorption of infrared light by the sample. Specific vibrational bands corresponding to the detergent and the phospholipids (B1166683) can be identified and their intensity ratio used for quantification.[21]
Signaling Pathway and Logical Relationship Diagrams
Logical Diagram for Troubleshooting Low Proteoliposome Yield
Caption: Troubleshooting flowchart for addressing low proteoliposome yield after MEGA-9 removal.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Breakthroughs and Drug Discovery Revolution via Cryo-Electron Microscopy of Membrane Proteins [mdpi.com]
- 3. Transitional steps in the solubilization of protein-containing membranes and liposomes by nonionic detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Bio-Beads: an efficient strategy for two-dimensional crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A systematic study of liposome and proteoliposome reconstitution involving Bio-Bead-mediated Triton X-100 removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparative size exclusion chromatography combined with detergent removal as a versatile tool to prepare unilamellar and spherical liposomes of highly uniform size distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. A rapid method for removal of detergents from protein solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. publish.illinois.edu [publish.illinois.edu]
- 18. researchgate.net [researchgate.net]
- 19. TLC--a rapid method for liposome characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipid component quantitation by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of residual detergent in proteoliposomes by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for improving the efficiency of protein solubilization with Nonanoyl-N-hydroxyethylglucamide
Welcome to the technical support center for Nonanoyl-N-hydroxyethylglucamide (also known as MEGA-9). This resource provides researchers, scientists, and drug development professionals with detailed guidance on utilizing this non-ionic detergent for effective protein solubilization. Browse the FAQs and Troubleshooting Guide below to optimize your experimental workflows and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MEGA-9)?
This compound, commonly referred to as MEGA-9, is a non-ionic detergent used in biochemistry and molecular biology to solubilize membrane proteins.[1][2][3] Its structure consists of a polar glucamide headgroup and a nonpolar nonanoyl tail, making it amphipathic. This property allows it to disrupt lipid bilayers and form micelles that encapsulate hydrophobic regions of proteins, thereby rendering them soluble in aqueous solutions.[4]
Q2: What are the key properties of MEGA-9?
MEGA-9 is favored for its mild, non-denaturing characteristics and its relatively high Critical Micelle Concentration (CMC), which facilitates its removal from the protein solution via dialysis.[5][6][7] It is also transparent in the UV region, which prevents interference with protein concentration measurements using spectrophotometry at 280 nm.[6]
Q3: What is the Critical Micelle Concentration (CMC) of MEGA-9 and why is it important?
The CMC is the concentration at which detergent monomers begin to self-assemble into structures called micelles.[8][9] Effective protein solubilization occurs at concentrations above the CMC, as these micelles are necessary to shield the hydrophobic domains of the protein from the aqueous buffer.[4] The CMC of MEGA-9 is approximately 19-25 mM in water without salt, but this value can be significantly affected by the presence and concentration of salts in the buffer.[1][5][10][11]
Q4: When should I choose MEGA-9 over other detergents?
MEGA-9 is an excellent choice when:
-
The goal is to maintain the protein's native structure and biological activity.[6]
-
The experimental workflow requires easy removal of the detergent, for example, prior to reconstitution into liposomes or for certain structural biology techniques.[1][7]
-
Downstream applications, such as ion-exchange chromatography, require a non-ionic detergent to avoid charge interference.[6]
-
UV absorbance at 280 nm for protein quantification is necessary, as MEGA-9 does not absorb in this region.[6]
Detergent Properties Comparison
For researchers selecting a detergent, the following table compares the properties of MEGA-9 with other commonly used non-ionic detergents.
| Detergent | Molecular Weight ( g/mol ) | CMC (mM, in water) | Aggregation Number |
| MEGA-9 | 335.44 | 19-25 | N/A |
| Octyl β-D-glucoside | 292.37 | 20-25 | 27-100 |
| Dodecyl β-D-maltoside (DDM) | 510.62 | 0.17 | 98 |
| Triton™ X-100 | ~625 | 0.24 | 100-155 |
| CHAPS | 614.88 | 4-8 | 10 |
Data compiled from various sources. CMC values can vary with buffer conditions (pH, ionic strength, temperature).
Troubleshooting Guide
This guide addresses specific issues that may arise during protein solubilization with MEGA-9.
Issue 1: Low or no protein solubilization.
Q: I've treated my membrane preparation with MEGA-9, but my protein of interest remains in the insoluble pellet after centrifugation. What could be wrong?
A: This is a common issue that can stem from several factors. Refer to the following troubleshooting workflow and explanations.
-
Detergent Concentration: The concentration of MEGA-9 must be above its CMC to form the micelles necessary for solubilization.[9] The CMC of MEGA-9 is sensitive to salt concentrations; high salt can lower the CMC, while low salt can increase it.[1][10] Ensure your working concentration is well above the expected CMC for your specific buffer conditions.
-
Detergent-to-Protein Ratio: A sufficient excess of detergent is required. A detergent/protein ratio of around 10:1 (w/w) is a common starting point for complete delipidation and solubilization.[11] If the total protein concentration in your sample is very high, you may need to increase the amount of MEGA-9 accordingly.
-
Buffer Conditions: The pH and ionic strength of your lysis buffer can significantly impact solubilization efficiency.[12] Ensure the buffer's pH is appropriate for your protein's stability (typically around 7.4). Salt concentrations can affect both the CMC and protein-protein interactions.[10]
-
Incubation Time and Temperature: Solubilization is not instantaneous. Ensure you are incubating the sample with the detergent for a sufficient period (e.g., 30 minutes to a few hours) and at a suitable temperature (often 4°C to maintain protein stability).[13][14]
Issue 2: Protein is solubilized but then precipitates.
Q: My protein is initially in the supernatant, but it aggregates and precipitates during dialysis or storage. How can I prevent this?
A: This often occurs when the detergent concentration falls below the CMC during downstream steps, or if the protein is unstable once removed from its native membrane environment.
-
Detergent Removal: Complete removal of the detergent will cause membrane proteins to aggregate due to the exposure of their hydrophobic domains.[4] When dialyzing to remove MEGA-9 (e.g., for reconstitution), do so in a stepwise manner. For purification steps like affinity chromatography, it is critical to include a low concentration of MEGA-9 (above the CMC) in all wash and elution buffers to keep the protein soluble.[12][15]
-
Protein Stability: The isolated protein-detergent complex may be inherently unstable. Consider adding stabilizing agents to your buffer, such as glycerol (B35011) (5-20%), specific lipids (e.g., cholesterol), or protease inhibitors to prevent degradation.[16][17]
Issue 3: MEGA-9 seems to be interfering with downstream applications.
Q: I have successfully solubilized my protein, but the detergent is affecting my ELISA/activity assay/column chromatography. What should I do?
A: Detergent interference is a known challenge. The best strategy depends on the specific application.
-
High CMC Advantage: MEGA-9's high CMC is advantageous here. You can often dilute the sample to a point where the MEGA-9 concentration drops below its CMC, causing micelles to dissociate.[6] This can reduce interference in many enzymatic assays, but be aware of potential protein precipitation.
-
Detergent Removal/Exchange: For applications incompatible with MEGA-9, you may need to perform a detergent exchange. This can be done by binding your protein to an affinity resin and then washing with a buffer containing a different, compatible detergent before elution.
-
Detergent Adsorption: Hydrophobic adsorption chromatography using resins like Bio-Beads SM-2 can be used to selectively remove detergents from the solution.[4]
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization using MEGA-9
This protocol provides a starting point for solubilizing integral membrane proteins from a prepared membrane fraction. Optimization will be required for specific proteins and cell types.
Materials:
-
Isolated cell membrane pellet
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (add protease inhibitors immediately before use)
-
MEGA-9 Stock Solution: 500 mM MEGA-9 in water
-
Micro-homogenizer
-
Ultracentrifuge
Methodology:
-
Preparation: Start with a thoroughly prepared, ice-cold pellet of cell membranes.
-
Resuspension: Resuspend the membrane pellet in an appropriate volume of ice-cold Lysis Buffer. Aim for a total protein concentration of 5-10 mg/mL. Use a micro-homogenizer to ensure a uniform suspension.
-
Detergent Addition: Add the 500 mM MEGA-9 stock solution to the resuspended membranes to achieve a final concentration between 50-100 mM (well above the CMC). Mix gently by inversion.
-
Solubilization: Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours to allow the detergent to disrupt the membranes and solubilize the proteins.[14]
-
Clarification: To separate the solubilized proteins from insoluble material (e.g., cytoskeleton, non-solubilized proteins), centrifuge the lysate at 100,000 x g for 60 minutes at 4°C.[12]
-
Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins in MEGA-9 micelles. The pellet contains the insoluble fraction.
-
Analysis: Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the efficiency of solubilization for your protein of interest.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MEGA-9 | Serine Protease | TargetMol [targetmol.com]
- 3. MEGA-9 - Immunomart [immunomart.com]
- 4. Membrane Protein Solubilization [sigmaaldrich.com]
- 5. MEGA 9 Detergent | AAT Bioquest [aatbio.com]
- 6. Detergent MEGA-9 | CAS 85261-19-4 Dojindo [dojindo.com]
- 7. biocompare.com [biocompare.com]
- 8. Detergent - Wikipedia [en.wikipedia.org]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cube-biotech.com [cube-biotech.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. cube-biotech.com [cube-biotech.com]
- 16. eprogen.comcastbiz.net [eprogen.comcastbiz.net]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Validating Protein Function: A Comparative Analysis of HEGA-9 and Other Detergents for Reconstitution
For researchers, scientists, and drug development professionals, the successful reconstitution of membrane proteins into a native-like lipid environment is a critical step for functional validation. The choice of detergent for solubilization and reconstitution is paramount, as it can significantly impact the protein's structural integrity and biological activity. This guide provides an objective comparison of HEGA-9 (N-Heptanoyl-N-methylglucamide) with three other commonly used detergents: n-Dodecyl-β-D-maltoside (DDM), Lauryldimethylamine N-oxide (LDAO), and Triton X-100. We present supporting data, detailed experimental protocols, and workflow diagrams to aid in detergent selection and experimental design.
Physicochemical Properties of Common Detergents
The behavior of a detergent is defined by its physicochemical properties, such as the Critical Micelle Concentration (CMC), molecular weight, and aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles and is a key parameter for designing reconstitution experiments. A lower CMC generally indicates a milder detergent that is more difficult to remove by dialysis.
| Property | HEGA-9 | n-Dodecyl-β-D-maltoside (DDM) | Lauryldimethylamine N-oxide (LDAO) | Triton X-100 |
| Detergent Class | Non-ionic | Non-ionic | Zwitterionic | Non-ionic |
| Molecular Weight | 321.4 g/mol | 510.6 g/mol [1] | 229.4 g/mol [2] | ~625-647 g/mol [3][4] |
| CMC (in H₂O) | ~25 mM | ~0.17 mM[1][5][6][7][8] | ~1-2 mM[2][9] | ~0.22-0.24 mM[3][4] |
| Aggregation Number | ~30 | ~78-149[8] | ~76[9] | ~100-155[10] |
| Dialyzable | Yes | No | Yes | No[3] |
Comparative Analysis of Reconstituted Protein Function
The ultimate test of a detergent is its ability to maintain the native function of the reconstituted protein. The ideal detergent preserves the protein's activity by providing a stable, membrane-mimicking environment without causing denaturation. Below is a summary of findings on how different detergents affect the function of various membrane proteins.
| Protein System | Functional Assay | Detergent Comparison & Findings |
| BmrA (ABC Transporter) | ATPase Activity | Novel anionic calix[4]arene-based detergents were found to preserve the ATPase activity of BmrA significantly better than DDM, Foscholine-12, or SDS.[11] |
| BmrA (ABC Transporter) | Ligand (Daunorubicin) Binding | The same novel detergents allowed BmrA to bind its substrate with a dissociation constant (Kd) of 12 µM, a value comparable to that observed after purification with DDM.[11] |
| P-glycoprotein (ABC Transporter) | ATPase Activity | A key challenge noted is that the ATPase activity of P-glycoprotein could not be detected when the protein was solubilized in detergent alone, highlighting the necessity of reconstitution for functional studies.[12] |
| β2-Adrenergic Receptor (GPCR) | Conformational State & Function | Studies have shown that the choice of reconstitution system (detergent micelles vs. lipid bilayers like nanodiscs) has profound implications. The conformational distributions and, consequently, the core functions of agonist binding and G-protein activation can differ drastically between different environments.[7] |
| General Membrane Proteins | Stability & Solubilization | DDM is widely regarded as a gentle and effective detergent for solubilizing membrane proteins while preserving their conformation and allowing for refolding after denaturation.[5][7] LDAO is also noted for being non-denaturing and is frequently used for protein purification.[13] |
Key Experimental Protocols
Detailed and reproducible protocols are essential for validating protein function. Below are methodologies for protein reconstitution and three common functional assays.
This protocol describes a general method for reconstituting a detergent-solubilized integral membrane protein into pre-formed lipid vesicles (liposomes) by detergent removal.
Materials:
-
Purified membrane protein in a buffer containing a specific detergent (e.g., HEGA-9).
-
Lipids (e.g., E. coli polar lipids, POPC, etc.) in chloroform (B151607).
-
Reconstitution Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).
-
Detergent Removal System: Dialysis tubing (e.g., 10 kDa MWCO) or polystyrene adsorbent beads (e.g., Bio-Beads SM-2).
Procedure:
-
Liposome (B1194612) Preparation:
-
Dry the desired amount of lipid from chloroform under a stream of nitrogen gas to form a thin film.
-
Place the dried lipid film under a high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with Reconstitution Buffer to a final concentration of 10-20 mg/mL.
-
Generate unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Solubilization of Vesicles:
-
Add the chosen detergent (e.g., Triton X-100) to the liposome suspension to the point of saturation or complete solubilization, creating lipid-detergent mixed micelles.
-
-
Incorporation of Protein:
-
Mix the purified, detergent-solubilized membrane protein with the lipid-detergent mixed micelles. The lipid-to-protein ratio (LPR) is a critical parameter and should be optimized (e.g., starting at 500:1 w/w).
-
Incubate the mixture on ice for 30-60 minutes with gentle agitation to allow the protein to incorporate into the mixed micelles.
-
-
Detergent Removal:
-
Method A (Dialysis): Transfer the mixture to a dialysis cassette and dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C. Perform several buffer changes over 48-72 hours.[14]
-
Method B (Adsorbent Beads): Add prepared polystyrene beads (e.g., 10 mg of beads per mg of detergent) to the mixture and incubate with gentle rotation at 4°C. Replace the beads with fresh ones every few hours or overnight.[15][16]
-
-
Proteoliposome Recovery:
-
After detergent removal, collect the proteoliposome suspension.
-
To separate proteoliposomes from unincorporated protein and empty liposomes, perform ultracentrifugation or density gradient centrifugation.
-
Resuspend the final proteoliposome pellet in the desired assay buffer.
-
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a reconstituted receptor, allowing for the determination of the compound's binding affinity (Ki).[17][18]
Materials:
-
Reconstituted proteoliposomes containing the receptor of interest.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radiolabeled ligand (e.g., [³H]-ligand) at a concentration near its Kd.
-
Unlabeled competing ligands (test compounds and a known high-affinity ligand for determining non-specific binding).
-
Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: Set up assay tubes or a 96-well plate. For each test compound concentration, prepare triplicate wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled high-affinity ligand).
-
Incubation:
-
To each well, add Binding Buffer, the proteoliposome suspension (e.g., 5-20 µg of total protein), the test compound at various concentrations, and finally the radiolabeled ligand.[19]
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[19]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters, which traps the proteoliposomes.
-
Quickly wash the filters several times with ice-cold Binding Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This highly sensitive assay measures the rate of ATP hydrolysis by a reconstituted transporter by quantifying the release of radioactive phosphate (B84403) ([³²P]Pi) from [γ-³²P]ATP.[20][21][22]
Materials:
-
Reconstituted proteoliposomes containing the ATPase.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
[γ-³²P]ATP.
-
Non-radioactive ATP stock solution.
-
Stopping Solution (e.g., 1 M HCl, 5% ammonium (B1175870) molybdate).
-
Organic Solvent (e.g., isobutanol/toluene mixture).
-
Scintillation counter.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Assay Buffer, proteoliposomes (e.g., 1-5 µg protein), and any stimulating or inhibiting compounds.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding a mix of ATP and [γ-³²P]ATP (e.g., to a final concentration of 2 mM ATP with ~5 µCi [γ-³²P]ATP).[20]
-
Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range of product formation.
-
-
Termination and Phosphate Extraction:
-
Stop the reaction by adding the acidic Stopping Solution. This also forms a phosphomolybdate complex with the free [³²P]Pi.
-
Add the organic solvent, vortex vigorously to extract the phosphomolybdate complex into the organic phase, and centrifuge to separate the phases. The unhydrolyzed [γ-³²P]ATP remains in the aqueous phase.
-
-
Quantification:
-
Take an aliquot of the upper organic phase, add it to a scintillation vial with a scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Create a standard curve using known amounts of [γ-³²P]ATP to convert counts per minute (CPM) to moles of Pi released.
-
Calculate the specific activity of the ATPase, typically expressed as nmol of Pi released per minute per mg of protein (nmol/min/mg).
-
Mandatory Visualizations
To visualize the processes described, we provide diagrams generated using Graphviz (DOT language).
Caption: Workflow for protein reconstitution and functional validation.
Caption: A decision guide for selecting an appropriate detergent.
The diagram below illustrates a simplified G-Protein Coupled Receptor (GPCR) signaling cascade, a common subject of reconstitution studies.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. cube-biotech.com [cube-biotech.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sample Preparation [abm.com.ge]
- 4. snowpure.com [snowpure.com]
- 5. goldbio.com [goldbio.com]
- 6. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Dodecyl-β-D-Maltoside › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 9. Thermo Scientific Lauryldimethylamine-N-oxide (LDAO), LC/MS grade 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 10. Triton X-100, 9036-19-5, High-Purity, X100, Sigma-Aldrich [sigmaaldrich.com]
- 11. Triton X-100 - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Lauryldimethylamine oxide - Wikipedia [en.wikipedia.org]
- 14. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [bio-protocol.org]
- 22. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [en.bio-protocol.org]
Assessing Protein Purity: A Comparative Guide to Nonanoyl-N-hydroxyethylglucamide and Other Detergents for Membrane Protein Purification
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the purification of membrane proteins, directly impacting the final purity, yield, and stability of the target protein. This guide provides a comparative analysis of Nonanoyl-N-hydroxyethylglucamide (C9-NMG), a nonionic detergent, against other commonly used alternatives such as n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and Digitonin. The information presented is based on available experimental data to aid in the selection of the most suitable detergent for specific research needs.
The purification of membrane proteins presents a significant challenge due to their hydrophobic nature, requiring their extraction from the lipid bilayer and stabilization in a soluble form. Detergents are indispensable tools in this process, forming micelles that shield the hydrophobic regions of the protein from the aqueous environment. The choice of detergent can profoundly influence the outcome of a purification protocol. An ideal detergent should efficiently solubilize the target protein while preserving its native structure and function.
Performance Comparison of Detergents
While direct, head-to-head comparative studies detailing the purity of proteins purified with C9-NMG against other detergents are limited in publicly available literature, we can infer performance based on the physicochemical properties of these detergents and data from studies on individual or small groups of detergents. The following table summarizes key properties and typical performance observations for C9-NMG and its alternatives. It is important to note that the optimal detergent is protein-dependent, and screening of several detergents is often necessary.
| Detergent | Chemical Class | Critical Micelle Concentration (CMC) | Micelle Size (kDa) | Key Characteristics & Performance Insights |
| This compound (C9-NMG) | Nonionic Glucamide | ~6 mM | ~18-20 | Mild detergent with a relatively high CMC, making it easily removable by dialysis. Its utility has been noted for the solubilization and purification of various membrane proteins, although specific quantitative purity data is not extensively published. |
| n-Dodecyl-β-D-maltoside (DDM) | Nonionic Maltoside | ~0.17 mM | ~50 | A widely used and often effective detergent for a broad range of membrane proteins, including G-protein coupled receptors (GPCRs). It is known for its gentle nature and ability to maintain protein stability.[1][2] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Nonionic Maltoside | ~0.01 mM | ~40 | A newer generation detergent that has shown superior performance in stabilizing challenging membrane proteins, particularly GPCRs, compared to DDM.[1] Its branched structure is thought to provide a more native-like environment. |
| Digitonin | Nonionic Steroid | ~0.4-0.7 mM | ~70 | A natural product detergent known for its mildness and ability to maintain protein-lipid interactions. It is often used for functional studies but can be heterogeneous and more expensive. |
Experimental Protocols
The following is a generalized protocol for the purification of a His-tagged membrane protein. This protocol should be optimized for each specific protein and detergent combination.
Membrane Preparation
-
Grow and harvest cells expressing the target membrane protein.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
-
Lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization).
-
Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.
-
Collect the supernatant and ultracentrifuge (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a wash buffer (e.g., lysis buffer without EDTA) and repeat the ultracentrifugation step.
-
Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20% glycerol) and store at -80°C.
Solubilization of Membrane Protein
-
Thaw the prepared membranes on ice.
-
Add the chosen detergent (C9-NMG, DDM, LMNG, or Digitonin) to the membrane suspension to a final concentration above its CMC (typically 1-2% w/v). The optimal concentration should be determined empirically.
-
Incubate the mixture at 4°C with gentle agitation for 1-2 hours to allow for solubilization.
-
Ultracentrifuge the mixture (e.g., 100,000 x g) to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane protein.
Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA affinity column with a binding buffer containing the same detergent at a concentration above its CMC (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole (B134444), 0.05% DDM).
-
Load the solubilized protein supernatant onto the column.
-
Wash the column with several column volumes of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) and the same detergent concentration.
-
Collect the elution fractions.
Size Exclusion Chromatography (SEC)
-
Concentrate the eluted fractions from the affinity chromatography step.
-
Equilibrate a size exclusion chromatography column with a SEC buffer containing the detergent of choice above its CMC (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM).
-
Load the concentrated protein onto the SEC column.
-
Collect fractions corresponding to the monomeric, purified protein peak.
-
Analyze the purity of the fractions by SDS-PAGE.
Visualizing the Workflow
The following diagrams illustrate the key stages of the membrane protein purification workflow.
References
A Researcher's Guide to Functional Assays in Nonanoyl-N-hydroxyethylglucamide (NHEGA)-Based Liposomes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nonanoyl-N-hydroxyethylglucamide (NHEGA) for the reconstitution of membrane proteins and subsequent functional analysis. This document outlines the properties of NHEGA-related detergents, compares them with other common surfactants, and offers detailed protocols for key functional assays.
Introduction to NHEGA and its Analogs for Membrane Protein Reconstitution
This compound (NHEGA) belongs to the family of N-acyl-N-methylglucamides, a class of non-ionic detergents that have proven useful for the solubilization and functional reconstitution of membrane proteins. While direct comparative studies on NHEGA are limited, research on its close structural analogs, such as nonanoyl-N-methylglucamide (MEGA-9) and decanoyl-N-methylglucamide (MEGA-10), provides valuable insights into its performance. These detergents are effective in solubilizing membrane proteins from sources like E. coli and enabling their reconstitution into liposomes for functional studies[1].
The choice of detergent is a critical step in the purification and reconstitution of membrane proteins, as it can significantly impact the protein's stability and activity. Non-ionic detergents like the glucamide series are generally considered mild and are often favored for their ability to maintain the native conformation and function of the reconstituted protein.
Comparison of Glucamide Detergents with Other Common Surfactants
| Detergent Family | Examples | Type | Typical CMC Range | Key Characteristics & Considerations |
| N-Acyl-N-methylglucamides | This compound (NHEGA), Nonanoyl-N-methylglucamide (MEGA-9), Decanoyl-N-methylglucamide (MEGA-10) | Non-ionic | 7-25 mM[1][2] | Mild detergents, have been shown to be effective for solubilizing and reconstituting functional membrane proteins from bacteria[1]. Their relatively high CMC can facilitate removal by dialysis. |
| Alkyl Maltosides | n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic | ~0.15 mM | Very commonly used for solubilization and structural studies of membrane proteins. Its low CMC can make it more challenging to remove, which can sometimes interfere with functional assays. |
| Alkyl Glucosides | n-Octyl-β-D-glucopyranoside (Octyl Glucoside, OG) | Non-ionic | ~20-25 mM | High CMC, making it easily removable by dialysis or with bio-beads. It can be more denaturing for some sensitive proteins compared to DDM. |
| Polyoxyethylene Glycols | Triton X-100 | Non-ionic | ~0.24 mM | Effective solubilizing agent, but its large and heterogeneous micelles can be a disadvantage for some applications. Can be difficult to remove completely. |
Functional Assays for Reconstituted Proteins
Once a membrane protein is successfully reconstituted into liposomes, a variety of functional assays can be performed to characterize its activity. The choice of assay depends on the specific function of the protein. Below are detailed protocols for common classes of membrane proteins.
Transporter Activity Assays
Transport proteins facilitate the movement of ions and small molecules across the lipid bilayer. Their function can be assessed by measuring the uptake or efflux of a specific substrate from the proteoliposomes.
a. Counterflow Assay for a Melibiose (B213186) Transporter (Example with a Glucamide Detergent Analog)
This assay was successfully used to demonstrate the functionality of the melibiose transport carrier from E. coli reconstituted using nonanoyl- and decanoyl-N-methylglucamide[1].
Experimental Protocol:
-
Preparation of Proteoliposomes:
-
Solubilize E. coli membrane proteins using nonanoyl-N-methylglucamide at a concentration above its CMC (25 mM)[1].
-
Mix the solubilized proteins with phospholipids.
-
Remove the detergent by dialysis to allow the formation of proteoliposomes.
-
Load the proteoliposomes with a high concentration of non-radioactive melibiose by freeze-thaw cycles or extrusion in a buffer containing melibiose.
-
-
Counterflow Measurement:
-
Dilute the melibiose-loaded proteoliposomes into a buffer containing a low concentration of radioactively labeled melibiose.
-
At specific time intervals, take aliquots of the suspension and filter them through a membrane filter to separate the proteoliposomes from the external medium.
-
Wash the filter quickly with ice-cold buffer to remove any non-transported radioactive substrate.
-
Measure the radioactivity retained on the filter, which corresponds to the amount of labeled melibiose transported into the proteoliposomes.
-
The accumulation of internal radioactivity against a concentration gradient demonstrates the transporter's counterflow activity.
-
Workflow for Transporter Counterflow Assay:
References
A Researcher's Guide to Detergent Selection: A Comparative Analysis of MEGA-9 for Protein Solubilization and Structural Studies
For researchers, scientists, and drug development professionals, the successful isolation and structural determination of membrane proteins are paramount. This journey invariably begins with a critical step: extracting the protein from its native lipid bilayer environment using detergents. The choice of detergent is a pivotal decision that profoundly impacts protein yield, stability, and the ultimate success of high-resolution structural analysis.
This guide provides an objective comparison of MEGA-9 (N-nonanoyl-N-methylglucamine), a non-ionic glucamide detergent, with other commonly employed detergents in the field of structural biology. By presenting physicochemical properties, experimental workflows, and performance considerations, this document aims to facilitate an informed detergent selection strategy.
Performance Comparison of Common Detergents
The ideal detergent creates a microenvironment that mimics the native membrane, preserving the protein's conformational and functional integrity.[1] Detergents are broadly classified as ionic, zwitterionic, or non-ionic based on the charge of their hydrophilic head groups.[2] Non-ionic detergents are generally considered non-denaturing as they break lipid-lipid and lipid-protein interactions but tend to preserve protein-protein interactions, making them widely used for isolating membrane proteins in their active forms.[2][3]
The selection process often involves screening a panel of detergents to find the optimal balance between solubilization efficiency and the ability to maintain the protein in a stable, monodisperse state suitable for downstream structural analysis techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[4][5]
Data Presentation: Physicochemical Properties of Selected Detergents
A fundamental understanding of a detergent's physicochemical properties is the first step in making an informed choice. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers self-assemble into micelles; this is the concentration range where membrane solubilization typically occurs.[3][6] A high CMC facilitates easier removal of the detergent by dialysis, but detergents with lower CMCs are often considered milder and more stabilizing for sensitive proteins.[7][8]
| Detergent | Abbreviation | Class | CMC (mM) | Micelle Size (kDa) |
| MEGA-9 | - | Non-ionic | 19 - 25[2][9] | Not widely reported |
| n-Octyl-β-D-glucoside | OG | Non-ionic | ~20 - 25[6][10] | ~6 - 8[2] |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | ~0.17[2][6] | ~50[2] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | ~0.01[10] | ~40[2] |
| Lauryldimethylamine N-oxide | LDAO | Zwitterionic | ~1 - 2[2][6] | ~21.5 |
Key Insights:
-
MEGA-9 and Octyl Glucoside (OG): Both detergents possess a very high CMC (~20-25 mM).[2][6][9] This property allows for their rapid removal from solution via dialysis, which can be advantageous in certain downstream applications. However, a high CMC often correlates with smaller micelle sizes and can sometimes indicate a harsher action on more sensitive membrane proteins compared to detergents with lower CMCs.[8]
-
n-Dodecyl-β-D-maltoside (DDM): Often considered the "gold standard" in membrane protein biochemistry, DDM has a low CMC and is known for its relatively mild nature.[8][11] It has been successfully used in the purification and crystallization of a vast number of membrane proteins.[6][11]
-
Lauryl Maltose Neopentyl Glycol (LMNG): A newer generation detergent, LMNG has an extremely low CMC and has shown significant advantages in stabilizing challenging targets like G-protein coupled receptors (GPCRs), often preserving integrity better than DDM.[10]
-
Lauryldimethylamine N-oxide (LDAO): A zwitterionic detergent effective at breaking protein-protein interactions.[2] Its compact micelle size can be advantageous for promoting better packing within protein crystals.[6]
While MEGA-9 is a well-established non-ionic detergent, its application in high-resolution structural biology appears less frequently in published literature compared to DDM, OG, and the newer generation LMNG.[6][12] The majority of membrane protein structures deposited in the Protein Data Bank (PDB) have utilized these other detergents for final purification and structure determination.[13][14]
Experimental Protocols
A successful structural biology project on membrane proteins relies on meticulous optimization of the solubilization and purification process. The following is a generalized protocol for detergent screening and purification.
Protocol: Detergent Screening for Optimal Solubilization of a His-tagged Membrane Protein
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Perform cell lysis using a suitable method (e.g., high-pressure homogenization, sonication).
-
Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in a buffered solution to a known protein concentration.
-
-
Detergent Solubilization Screening:
-
Prepare a series of solubilization buffers, each containing a different detergent (e.g., MEGA-9, DDM, LMNG, LDAO, OG) at a concentration well above its CMC (typically 5-10x CMC). The buffer should be appropriate for the target protein (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Aliquot the membrane preparation into separate tubes. Add each detergent-containing buffer to a final detergent concentration of 1-2% (w/v).
-
Incubate with gentle agitation for 1-2 hours at 4°C to allow for solubilization.
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 45-60 minutes at 4°C) to pellet unsolubilized membrane fragments.
-
-
Analysis of Solubilization Efficiency:
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze a small aliquot of each supernatant by SDS-PAGE and Western Blot (using an anti-His-tag antibody) to determine the amount of target protein successfully solubilized by each detergent. A strong band indicates efficient solubilization.
-
-
Small-Scale Affinity Purification and Stability Assessment:
-
Take the supernatant from the most promising detergents.
-
Incubate each with a small volume of Ni-NTA resin for 1-2 hours at 4°C.
-
Wash the resin with a buffer containing a lower concentration of the respective detergent (e.g., 1-2x CMC) and a low concentration of imidazole (B134444) (e.g., 20 mM).
-
Elute the protein with a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purity and monodispersity of the eluted protein using Size Exclusion Chromatography (SEC). A single, symmetrical peak is indicative of a stable, non-aggregated protein-detergent complex.
-
Mandatory Visualization
Diagrams created with Graphviz to illustrate key workflows and concepts.
Caption: Workflow for membrane protein solubilization, purification, and structural analysis.
Caption: Classification of common detergents used in membrane protein research.
References
- 1. benchchem.com [benchchem.com]
- 2. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 3. Detergent MEGA-9 | CAS 85261-19-4 Dojindo [dojindo.com]
- 4. Membrane proteins, detergents and crystals: what is the state of the art? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Constructs to Crystals – Towards Structure Determination of β-barrel Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A 10-year meta-analysis of membrane protein structural biology: Detergents, membrane mimetics, and structure determination techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
Safety Operating Guide
Proper Disposal of Nonanoyl-N-hydroxyethylglucamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of Nonanoyl-N-hydroxyethylglucamide, a non-ionic surfactant.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] |
| Lab Coat/Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] | |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the solid form to avoid dust formation.[2] |
Step-by-Step Disposal Procedure
Follow these steps for the safe disposal of this compound and associated materials.
1. Assessment of Waste:
-
Unused Product: Keep in its original, labeled container.
-
Contaminated Materials: Includes items such as paper towels, gloves, and weigh boats that have come into contact with the chemical.
-
Solutions: Aqueous or solvent-based solutions containing the compound.
2. Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible materials to avoid include strong oxidizing agents.[2]
3. Containment:
-
Solid Waste: For spills, sweep up the solid material and place it into a suitable, clearly labeled container for disposal.[2] Avoid actions that could generate dust.
-
Contaminated Materials: Place all contaminated disposable materials into a designated, sealed waste bag or container.
-
Liquid Waste: Collect solutions in a sealable, chemical-resistant container. Ensure the container is appropriately labeled with the chemical name and concentration.
4. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" (or as directed by your EHS office), the full chemical name "this compound," and the approximate quantity.
5. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
6. Final Disposal:
-
It is recommended to dispose of materials or solid residues at an authorized site.[1]
-
Crucially, do not discharge into the environment. [1][2] Sewer disposal should not be performed without explicit approval from your institution's EHS department, as some related compounds can be harmful to aquatic life.
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and final disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet available. Your local Environmental Health and Safety department is the primary resource for ensuring compliance with all applicable regulations.
References
Safeguarding Your Research: A Guide to Handling Nonanoyl-N-hydroxyethylglucamide
Essential safety protocols and logistical guidance for the proper handling and disposal of Nonanoyl-N-hydroxyethylglucamide are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural steps for researchers, scientists, and drug development professionals.
This compound is a solid, white substance that is stable under normal conditions.[1] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is paramount to mitigate any potential risks associated with its use.
Personal Protective Equipment (PPE)
Under standard laboratory conditions, the use of specific engineering controls is not typically required. However, the following personal protective equipment is mandatory to prevent accidental exposure.
| Body Part | Required PPE | Specifications and Use |
| Eyes/Face | Chemical safety goggles or eyeglasses | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations to protect against potential splashes.[1] |
| Skin | Protective gloves and clothing | Wear appropriate gloves and a lab coat to prevent skin contact.[1] |
| Respiratory | Not required under normal use | No protective equipment is needed for respiratory protection during routine handling.[1] A particle filter is recommended if dust formation is likely.[1] |
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
